PL1601
Descripción
Propiedades
Número CAS |
2126805-05-6 |
|---|---|
Fórmula molecular |
C66H83N9O18S |
Peso molecular |
1322.5 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C66H83N9O18S/c1-39(2)59(71-58(76)38-89-26-25-88-24-21-68-94(84,85)72-65(82)92-37-50-46-15-11-8-9-12-16-47(46)50)61(78)69-42(5)60(77)70-44-19-17-43(18-20-44)36-93-66(83)75-52-32-57(55(87-7)30-49(52)63(80)74-35-41(4)28-53(74)64(75)81)91-23-14-10-13-22-90-56-31-51-48(29-54(56)86-6)62(79)73-34-40(3)27-45(73)33-67-51/h17-20,29-35,39,42,45-47,50,53,59,64,68,81H,10-16,21-28,36-38H2,1-7H3,(H,69,78)(H,70,77)(H,71,76)(H,72,82)/t42-,45-,46-,47+,50?,53-,59-,64-/m0/s1 |
Clave InChI |
GYWJLJHLCOVBNB-KTOQVBSHSA-N |
SMILES isomérico |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8[C@H]9[C@@H]8CCC#CCC9)OC |
SMILES canónico |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8C9C8CCC#CCC9)OC |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling PL1601: A Technical Guide to its Chemical Structure, Mechanism, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PL1601, a critical component of the antibody-drug conjugate (ADC) 3A4-PL1601. This document details its chemical architecture, mechanism of action through the DNA damage response pathway, and summarizes key preclinical data. Experimental methodologies are outlined to provide a comprehensive understanding of its evaluation.
Chemical Structure of this compound
This compound is not a standalone entity but a sophisticated linker-payload system designed for targeted delivery within an antibody-drug conjugate. It is comprised of three key components: a potent cytotoxic agent, a cleavable linker, and a proprietary spacer technology.
The constituent parts of this compound are:
-
SG3199: A highly potent pyrrolobenzodiazepine (PBD) dimer, which functions as the cytotoxic payload. PBD dimers are a class of DNA-alkylating agents that form covalent bonds in the minor groove of DNA.[1] SG3199 specifically creates DNA interstrand cross-links, a form of damage that is particularly difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[2][3]
-
Valine-Alanine (Val-Ala) Linker: This dipeptide serves as a cleavable linker.[4][5] It is designed to be stable in the bloodstream, minimizing premature release of the toxic payload.[6] Upon internalization of the ADC into a target cancer cell, the Val-Ala linker is cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[5][7] This enzymatic cleavage ensures the specific release of SG3199 within the intended cellular environment.[5]
-
HydraSpace™ Technology: This is a polar spacer technology incorporated into the linker system.[4] The HydraSpace™ technology is designed to improve the physicochemical properties of the ADC, such as manufacturability and stability.[8][9] It can also enhance the therapeutic index, especially when working with hydrophobic payloads like PBD dimers.[10][11]
The following diagram illustrates the conceptual assembly of the 3A4-PL1601 antibody-drug conjugate.
Signaling Pathway: Mechanism of Action
The cytotoxic activity of this compound is mediated by its payload, SG3199, which is a DNA cross-linking agent.[2][3] Upon release within the cancer cell, SG3199 binds to the minor groove of DNA and forms interstrand cross-links.[1] This severe DNA damage triggers the DNA Damage Response (DDR) pathway, a network of cellular processes that detect and repair DNA lesions.
In cancer cells, which often have compromised DDR pathways, the extensive and persistent DNA cross-links induced by SG3199 overwhelm the repair machinery. This leads to replication fork collapse, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[12] Studies have shown that cells deficient in certain DNA repair proteins, such as ERCC1, exhibit increased sensitivity to SG3199.[2][3] The ATR/CHK1 signaling cascade is a key component of the DDR pathway activated by this type of DNA damage.[12]
The signaling cascade initiated by SG3199 is depicted below.
References
- 1. adcreview.com [adcreview.com]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adctmedical.com [adctmedical.com]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synaffix.com [synaffix.com]
- 10. Synaffix Enters License Agreement with Amgen to Build Next Generation ADCs | BioGeneration Ventures [biogenerationventures.com]
- 11. Synaffix Sees Competitive Early In Vivo Data from ADCs Based on Proprietary Exatecan Linker-Payload - BioSpace [biospace.com]
- 12. aacrjournals.org [aacrjournals.org]
Unveiling the Mechanism of Action of PL1601: A Technical Guide for Oncology Professionals
A Deep Dive into the Preclinical Power of 3A4-PL1601, a Novel Antibody-Drug Conjugate Targeting KAAG1-Expressing Malignancies
This technical guide offers an in-depth exploration of the mechanism of action of PL1601, a potent pyrrolobenzodiazepine (PBD) dimer-based cytotoxic payload, as utilized in the antibody-drug conjugate (ADC) 3A4-PL1601. Designed for researchers, scientists, and drug development professionals in the field of oncology, this document synthesizes the available preclinical data to illuminate the therapeutic potential and molecular workings of this novel ADC.
Core Mechanism of Action: A Tripartite Approach to Tumor Cell Cytotoxicity
The therapeutic strategy of 3A4-PL1601 is predicated on a highly targeted delivery of the cytotoxic agent this compound to cancer cells expressing the Kidney-associated antigen 1 (KAAG1). The mechanism can be dissected into three key stages: selective binding and internalization, lysosomal trafficking and payload release, and DNA damage-induced apoptosis.
1. Selective Targeting of KAAG1-Expressing Cancer Cells: The journey of 3A4-PL1601 begins with the high-affinity binding of its humanized antibody component, 3A4, to the KAAG1 protein present on the surface of malignant cells.[1] KAAG1 is an attractive therapeutic target due to its high and selective expression in various cancers, with restricted expression in healthy tissues.[1] This targeted binding is the crucial first step that minimizes off-target toxicity and concentrates the therapeutic agent at the tumor site.
2. Internalization and Lysosomal Processing: Following binding, the entire ADC-antigen complex is rapidly internalized by the cancer cell and co-localizes with LAMP-1, a lysosomal marker.[1] Within the acidic environment of the lysosome, the valine-alanine cleavable linker, a component of the this compound payload system, is proteolytically cleaved. This releases the active PBD dimer cytotoxin, SG3199, into the cytoplasm.[1] The this compound designation encompasses the linker and the PBD dimer payload. The site-specific conjugation of this compound to the 3A4 antibody is achieved using GlycoConnectTM technology, resulting in a drug-to-antibody ratio (DAR) of approximately 2.[2]
3. DNA Alkylation and Apoptosis Induction by SG3199: Once liberated, the PBD dimer SG3199, the active component of this compound, travels to the nucleus. PBD dimers are a class of highly potent DNA-damaging agents that bind to the minor groove of DNA and form covalent adducts, leading to interstrand cross-links. This distortion of the DNA helix obstructs critical cellular processes such as DNA replication and transcription, ultimately triggering the apoptotic cascade and resulting in cancer cell death.
Quantitative Preclinical Data Summary
The preclinical evaluation of 3A4-PL1601 has demonstrated its potent and specific anti-tumor activity. The following tables summarize the key quantitative findings from in vivo and pharmacokinetic studies.
Table 1: In Vivo Anti-Tumor Efficacy of 3A4-PL1601
| Xenograft Model | Treatment Dose (Single Dose) | Outcome | Study Duration (Days) |
| MDA-MB-231 (TNBC) | 0.6 mg/kg | 4/8 partial responders, 3/8 complete responders (2 tumor-free survivors) | 59 |
| SN12C (Renal Cell Carcinoma) | 0.3 mg/kg | Dose-dependent anti-tumor activity | 60 |
| SN12C (Renal Cell Carcinoma) | 0.6 mg/kg | Dose-dependent anti-tumor activity | 60 |
| SN12C (Renal Cell Carcinoma) | 1 mg/kg | Sustained tumor growth control, 2/8 partial responders | 60 |
Data sourced from AACR Annual Meeting 2019 abstract.[1]
Table 2: Pharmacokinetic and Tolerability Profile of 3A4-PL1601
| Species | Cross-Reactivity | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |
| Rat | Non-cross-reactive | 1 mg/kg | ~ 8 days |
| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~ 6 days |
Data sourced from preclinical characterization study.[1][2]
Detailed Experimental Protocols
The preclinical characterization of 3A4-PL1601 involved a series of in vitro and in vivo experiments to ascertain its binding affinity, cytotoxicity, anti-tumor efficacy, and safety profile.
In Vitro Assays
-
Cell Binding Assays: Standard flow cytometry was employed to conduct antibody titration cell binding experiments, confirming the specific binding of the 3A4 antibody to KAAG1-expressing cancer cells.[2]
-
Cytotoxicity Assays: The in vitro cytotoxicity of 3A4-PL1601 was determined using CellTiter-Glo® Luminescent Cell Viability Assays (Promega).[2] This assay measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. The potency of 3A4-PL1601 was compared against an isotype-control ADC in a panel of human cancer cell lines with varying levels of KAAG1 expression. Potent cytotoxicity was observed in KAAG1-expressing cell lines, while the activity was significantly reduced in KAAG1-negative cell lines.[1][3]
In Vivo Xenograft Studies
-
Animal Models: Human cancer xenograft models were established using cell lines such as the triple-negative breast cancer-derived MDA-MB-231 and the human renal cell carcinoma-derived SN12C, both of which express KAAG1.[1]
-
Treatment and Monitoring: Mice bearing established tumors were treated with a single dose of 3A4-PL1601, a vehicle control, or an isotype control ADC.[1] Tumor growth was monitored over a period of approximately 60 days. Efficacy was assessed by measuring tumor volume and identifying partial and complete responders.[1]
Pharmacokinetic Analysis
-
Study Design: Pharmacokinetic studies were conducted in both rats (a non-cross-reactive species) and cynomolgus monkeys (a cross-reactive species) to evaluate the stability and pharmacokinetic profile of 3A4-PL1601.[1][2]
-
Bioanalytical Method: The quantitation of total antibody (both conjugated and unconjugated) was performed using an electrochemiluminescence immunoassay (ECLIA).[2] This assay utilized a biotinylated anti-human IgG-Fc antibody for capture and a sulfotag-conjugated anti-human IgG-Fc antibody for detection.[2] Pharmacokinetic parameters were determined using a non-compartmental analysis.[2]
Visualizing the Molecular and Experimental Landscape
To further elucidate the complex processes involved in the mechanism of action and experimental evaluation of 3A4-PL1601, the following diagrams have been generated.
Caption: Mechanism of action of the 3A4-PL1601 antibody-drug conjugate.
Caption: Preclinical experimental workflow for 3A4-PL1601 evaluation.
References
Unraveling the Core of PL1601: A Technical Guide to the HydraSpace™ Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the PL1601 linker-payload, with a specific focus on its core component, the innovative HydraSpace™ technology. This compound is a critical component of the antibody-drug conjugate (ADC) 3A4-PL1601, a promising therapeutic agent in development. This document will delve into the quantitative data from pre-clinical studies, detail the experimental protocols, and provide visualizations of the key mechanisms and workflows.
Introduction to 3A4-PL1601: A Targeted Approach
3A4-PL1601 is an antibody-drug conjugate composed of three key elements:
-
3A4: A humanized IgG1 antibody that specifically targets the Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen with restricted expression in normal tissues.[1]
-
This compound: A linker-payload system that comprises the HydraSpace™ spacer, a cleavable valine-alanine linker, and the potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199.[1][2]
-
GlycoConnect™ Technology: A site-specific conjugation method used to attach the this compound linker-payload to the 3A4 antibody, resulting in a homogenous ADC with a drug-to-antibody ratio (DAR) of approximately 2.[1]
The HydraSpace™ technology is a pivotal component, designed as a compact and highly polar spacer that enhances the stability and solubility of the ADC, thereby improving its therapeutic index.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from pre-clinical studies of 3A4-PL1601.
Table 1: In Vivo Efficacy of 3A4-PL1601 in Xenograft Models.[2]
| Xenograft Model | Cancer Type | Treatment Dose (Single IV) | Outcome |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.6 mg/kg | 4/8 Partial Responders (PR), 3/8 Complete Responders (CR), 2 tumor-free survivors at day 59 |
| SN12C | Human Renal Cell Carcinoma | 0.3 mg/kg | Dose-dependent anti-tumor activity |
| SN12C | Human Renal Cell Carcinoma | 0.6 mg/kg | Dose-dependent anti-tumor activity |
| SN12C | Human Renal Cell Carcinoma | 1 mg/kg | Sustained tumor growth control, 2/8 Partial Responders (PR) at day 60 |
Table 2: Pharmacokinetic Profile of 3A4-PL1601.[1]
| Species | Cross-Reactivity | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |
| Rat | Non-cross-reactive | 1 mg/kg | ~ 8 days |
| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~ 6 days |
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of 3A4-PL1601 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]
-
Cell Seeding: A panel of human cancer cell lines with varying levels of KAAG1 expression were seeded in 96-well plates.
-
Treatment: Cells were treated with serial dilutions of 3A4-PL1601 or an isotype-control ADC.
-
Incubation: Plates were incubated for a specified period.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal was measured using a plate reader, and the data was analyzed to determine the concentration of ADC that causes 50% inhibition of cell growth (IC50).
In Vivo Anti-Tumor Activity in Xenograft Models
The in vivo efficacy of 3A4-PL1601 was evaluated in mouse xenograft models.[1][2]
-
Animal Models: Athymic nude mice were used for the MDA-MB-231 xenograft model, and CB.17 SCID mice were used for the SN12C xenograft model.[1]
-
Tumor Implantation: Human cancer cells (MDA-MB-231 or SN12C) were subcutaneously implanted into the mice.
-
Treatment: Once the tumors reached a specified size, mice were treated with a single intravenous (i.v.) dose of 3A4-PL1601, an isotype control ADC, or a vehicle control.
-
Tumor Volume Measurement: Tumor size was measured at regular intervals using calipers, and tumor volume was calculated.
-
Data Analysis: Tumor growth inhibition was assessed by comparing the tumor volumes in the treated groups to the control group. The number of partial and complete responses was also recorded.
Pharmacokinetic Analysis
Pharmacokinetic studies were conducted in rats and cynomolgus monkeys to evaluate the stability and clearance of 3A4-PL1601.[1]
-
Dosing: A single dose of 3A4-PL1601 was administered intravenously to the animals.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Quantification of Total Antibody: The concentration of total antibody (conjugated and unconjugated) in the serum samples was quantified using an electrochemiluminescence immunoassay (ECLIA). This assay utilized a biotinylated anti-human IgG-Fc antibody for capture and a sulfotag-conjugated anti-human IgG-Fc antibody for detection.
-
Pharmacokinetic Parameter Calculation: The pharmacokinetic parameters, including the maximum tolerated dose (MTD) and half-life (t1/2), were calculated from the concentration-time data.
Visualizations
Mechanism of Action of 3A4-PL1601
Caption: Mechanism of action of the 3A4-PL1601 ADC.
In Vivo Xenograft Study Workflow
References
- 1. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for PL1601-Based Antibody-Drug Conjugates: A Technical Guide
This technical guide provides an in-depth overview of the target identification, mechanism of action, and preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the PL1601 payload. The focus is on the ADC known as 3A4-PL1601, a promising therapeutic candidate for various solid tumors.
Introduction to Antibody-Drug Conjugates and this compound
Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1][2][3] This is achieved by linking a monoclonal antibody (mAb), which selectively binds to a tumor-associated antigen, to a cytotoxic payload via a chemical linker.[2][3] The this compound payload consists of the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199, a valine-alanine cleavable linker, and Hydraspace™ technology.[4][5][6] This guide will focus on the identification and validation of the target for an ADC that utilizes this payload, 3A4-PL1601.
Target Identification: Kidney-Associated Antigen 1 (KAAG1)
The designated target for the 3A4-PL1601 ADC is Kidney-Associated Antigen 1 (KAAG1).[4][7]
2.1. Characteristics of KAAG1
KAAG1 is an 84-amino acid protein that was initially identified from a renal carcinoma cell line.[4][5][6] Subsequent research using sensitive subtractive cloning technology identified KAAG1 as a novel tumor-associated antigen.[4][5][6] A key feature that makes KAAG1 an attractive target for ADC development is its expression profile: it is highly expressed in a significant percentage of various cancers while having restricted expression in normal, healthy tissues.[4][5][6]
2.2. Expression in Malignancies
High expression of KAAG1 has been noted in several types of solid tumors with high unmet medical needs, including:
-
Castration-resistant prostate cancer[4]
This selective overexpression on cancer cells provides a therapeutic window for targeted delivery of a cytotoxic payload.[1]
2.3. Internalization of KAAG1
For an ADC to be effective, the target antigen must be internalized by the cancer cell upon antibody binding.[2][8] The humanized antibody 3A4, which is the antibody component of 3A4-PL1601, has been shown to bind to KAAG1 expressed on the surface of cancer cells.[5][6] Following binding, the ADC-antigen complex is rapidly internalized and co-localizes with LAMP-1, a lysosomal marker, confirming that the target is efficiently transported to the cellular compartment where the cytotoxic payload can be released.[5][6][7]
The 3A4-PL1601 Antibody-Drug Conjugate
3A4-PL1601 is an ADC composed of three main components:
-
Monoclonal Antibody: 3A4, a humanized IgG1 antibody that specifically targets human KAAG1.[4][5][6]
-
Linker: A site-specific conjugation using GlycoConnect™ technology attaches the payload to the antibody.[4][5][6] The linker itself is a valine-alanine cleavable linker, designed to be stable in circulation and release the payload within the lysosome of the target cell.[4][5][6]
-
Payload: this compound, which contains the PBD dimer cytotoxin SG3199.[4][5][6] PBD dimers are a class of DNA-interactive agents that cause cell death.
The resulting ADC has a drug-to-antibody ratio (DAR) of approximately 2.[4]
Mechanism of Action
The mechanism of action for 3A4-PL1601 follows a multi-step process typical of ADCs, designed for targeted cell killing.
Preclinical Data Summary
Preclinical studies have demonstrated the potent and specific anti-tumor activity of 3A4-PL1601 both in vitro and in vivo.[4][5][6]
5.1. In Vitro Cytotoxicity
3A4-PL1601 showed potent and targeted cytotoxicity against a panel of KAAG1-expressing solid cancer cell lines.[4] Its activity was significantly reduced in a KAAG1-negative cell line, highlighting its target specificity.[4]
| Cell Line | Cancer Type | KAAG1 Expression | In Vitro Potency |
| MDA-MB-231 | Triple-Negative Breast Cancer | Positive | Potent |
| SN12C | Renal Cell Carcinoma | Positive | Potent |
| Various | Other Solid Cancers | Positive | Potent |
| Control | Not Specified | Negative | Reduced Potency |
5.2. In Vivo Anti-Tumor Efficacy
Single, low doses of 3A4-PL1601 demonstrated potent and durable anti-tumor efficacy in xenograft models of breast and renal cancer.[4]
| Xenograft Model | Cancer Type | Treatment Dose (Single IV) | Outcome |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.6 mg/kg | 4/8 partial responders, 3/8 complete responders (2 tumor-free at day 59). No activity observed in vehicle or isotype control groups.[5][6] |
| SN12C | Renal Cell Carcinoma | 0.3, 0.6, 1 mg/kg | Dose-dependent anti-tumor activity. At 1 mg/kg, sustained tumor growth control and 2/8 partial responders at day 60.[5][6] |
5.3. Pharmacokinetics and Tolerability
Pharmacokinetic (PK) and tolerability studies were conducted in rats and cynomolgus monkeys.
| Species | Cross-Reactivity | Maximum Tolerated Dose (MTD) | Half-life (t½) |
| Rat (Sprague-Dawley) | Non-cross-reactive | 1 mg/kg | ~8 days |
| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~6 days |
Data sourced from preclinical characterization studies.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ADCs. The following protocols were utilized in the preclinical characterization of 3A4-PL1601.
6.1. Target Binding Assessment
-
Method: Standard Flow Cytometry.
-
Protocol:
-
Cancer cell lines (both KAAG1-positive and KAAG1-negative) are harvested and washed.
-
Cells are incubated with serial dilutions of the 3A4 antibody or an isotype control antibody.
-
A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data is analyzed to determine the binding affinity and specificity of the 3A4 antibody to KAAG1 on the cell surface.[4]
-
6.2. In Vitro Cytotoxicity Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
KAAG1-expressing and non-expressing cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of 3A4-PL1601 or an isotype-control ADC.
-
After a set incubation period (e.g., 72-96 hours), CellTiter-Glo® reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is read using a plate reader, and dose-response curves are generated to calculate IC50 values.[4]
-
6.3. In Vivo Xenograft Studies
-
Method: Subcutaneous Tumor Xenograft Model.
-
Protocol:
-
Human cancer cells (e.g., MDA-MB-231 or SN12C) are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumors are allowed to grow to a predetermined size.
-
Mice are randomized into treatment groups (e.g., vehicle control, isotype control ADC, 3A4-PL1601 at various doses).
-
The ADC is administered intravenously (i.v.) as a single dose.
-
Tumor volume and body weight are measured regularly for the duration of the study (e.g., 60 days).
-
Efficacy is evaluated based on tumor growth inhibition, partial responses (PR), and complete responses (CR).[4][5][6]
-
6.4. Pharmacokinetic Analysis
-
Method: Enzyme-Linked Competitive Ligand-Binding Immunoassay (ECLIA).
-
Protocol:
-
3A4-PL1601 is administered to animals (rats or cynomolgus monkeys).
-
Serum samples are collected at various time points post-administration.
-
For total antibody quantification, microplates are coated with a biotinylated anti-human IgG-Fc capture antibody.
-
Serum samples are added, followed by a detection antibody (anti-human IgG-Fc conjugated to a sulfotag).
-
The plate is read on an ECLIA platform to determine the concentration of the ADC over time.
-
PK parameters such as half-life (t½), clearance, and volume of distribution are calculated using non-compartmental analysis.[4]
-
Logical Relationship of ADC Components
The efficacy of 3A4-PL1601 is dependent on the synergistic function of its three core components.
Conclusion
KAAG1 has been identified and validated as a suitable target for the development of ADCs for treating KAAG1-expressing tumors.[4] The ADC 3A4-PL1601, which targets KAAG1 and utilizes the this compound payload system, has demonstrated potent and specific anti-tumor activity in preclinical models.[5][6] It was shown to be stable and well-tolerated in cynomolgus monkeys, warranting further development of this ADC into clinical trials.[5][6] The comprehensive preclinical data supports KAAG1 as a promising therapeutic target for advanced solid tumors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adctmedical.com [adctmedical.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. almacgroup.com [almacgroup.com]
Early-Stage Efficacy of PL1601: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on the efficacy of PL1601, a key component of the antibody-drug conjugate (ADC) 3A4-PL1601. This document details the pre-clinical data, experimental methodologies, and the underlying mechanism of action, with a focus on quantitative data and detailed protocols to support further research and development in oncology.
Core Component: this compound and its Payload SG3199
This compound is a linker-payload combination designed for targeted delivery to cancer cells. It comprises a valine-alanine cleavable linker and the highly potent pyrrolobenzodiazepine (PBD) dimer, SG3199.[1] The ADC, 3A4-PL1601, utilizes a humanized IgG1 antibody (3A4) that targets Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen expressed in a high percentage of ovarian, triple-negative breast, and castration-resistant prostate cancers.[1] The drug-to-antibody ratio (DAR) of 3A4-PL1601 is approximately 2.[1]
In Vitro Efficacy
The cytotoxic activity of the this compound payload, SG3199, has been evaluated across a broad range of human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of SG3199
SG3199 has demonstrated potent picomolar cytotoxic activity against a panel of 38 human solid tumor and hematological cancer cell lines, with a mean GI50 (the concentration causing 50% growth inhibition) of 151.5 pM.[2][3] Hematological cell lines were generally more sensitive to SG3199 than solid tumor cell lines.[2][4]
| Cell Line Category | Number of Cell Lines | GI50 Range | Mean GI50 | Median GI50 |
| Hematological | 17 | 0.79 pM - 158.6 pM | 31.76 pM | 14.8 pM |
| Solid Tumor | 21 | 38.7 pM - 1.05 nM | 248.36 pM | 157 pM |
In Vivo Efficacy
The anti-tumor activity of 3A4-PL1601 has been demonstrated in preclinical xenograft models of triple-negative breast cancer (MDA-MB-231) and renal cell carcinoma (SN12C).
Quantitative Data: In Vivo Efficacy of 3A4-PL1601
In the MDA-MB-231 xenograft model, a single intravenous dose of 0.6 mg/kg of 3A4-PL1601 resulted in significant anti-tumor activity, with 4 out of 8 mice showing partial responses and 3 out of 8 showing complete responses. Two of the complete responders remained tumor-free at the end of the 59-day study.[5] In the SN12C xenograft model, single doses of 0.3, 0.6, or 1 mg/kg showed potent and dose-dependent anti-tumor activity. The highest dose of 1 mg/kg led to sustained tumor growth control, with 2 out of 8 mice achieving partial responses by day 60.[5]
| Xenograft Model | Treatment | Dose | Observation |
| MDA-MB-231 | 3A4-PL1601 | 0.6 mg/kg (single dose) | 4/8 Partial Response, 3/8 Complete Response (2 tumor-free survivors at day 59) |
| SN12C | 3A4-PL1601 | 0.3, 0.6, 1 mg/kg (single dose) | Dose-dependent tumor growth inhibition; 2/8 Partial Response at 1 mg/kg at day 60 |
Pharmacokinetics
Pharmacokinetic studies of 3A4-PL1601 have been conducted in rats and cynomolgus monkeys.
Quantitative Data: Pharmacokinetic Parameters of 3A4-PL1601
| Species | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |
| Rat (non-cross-reactive) | 1 mg/kg | ~8 days |
| Cynomolgus Monkey (cross-reactive) | 0.8 mg/kg | ~6 days |
Mechanism of Action: DNA Damage Response Pathway
The cytotoxic payload of this compound, SG3199, is a DNA cross-linking agent that binds to the minor groove of DNA, forming interstrand cross-links.[3] This leads to the activation of the DNA Damage Response (DDR) pathway, resulting in G2/M cell cycle arrest and ultimately, apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the determination of the cytotoxic activity of SG3199 or 3A4-PL1601 against adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in appropriate culture medium to the desired concentration.
-
Seed cells into 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of medium.
-
Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of SG3199 or 3A4-PL1601 in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for a period equivalent to three cell doubling times.[6]
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 values by fitting the data to a four-parameter logistic curve using appropriate software.
-
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of 3A4-PL1601 in a subcutaneous xenograft mouse model.
-
Animal Model and Tumor Cell Implantation:
-
Use female athymic nude mice, 6-8 weeks old.
-
Harvest cancer cells (e.g., MDA-MB-231) during the exponential growth phase.
-
Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by caliper measurements two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer 3A4-PL1601 intravenously (i.v.) via the tail vein at the desired single or multiple dose schedule.
-
The control groups should include a vehicle control and an isotype control ADC.[1]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the percent tumor growth inhibition (%TGI).
-
Perform statistical analysis to determine the significance of the anti-tumor effect compared to control groups.
-
References
- 1. adctmedical.com [adctmedical.com]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OUH - Protocols [ous-research.no]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
In-depth Technical Guide to the Novelty of PL1601 Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the novel compound PL1601, a key component of the antibody-drug conjugate (ADC) 3A4-PL1601. The novelty of 3A4-PL1601 lies in its targeted delivery of a potent cytotoxic payload to cancer cells expressing the Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen with restricted expression in normal tissues. This guide details the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of 3A4-PL1601, supported by detailed experimental protocols and quantitative data. The innovative combination of a highly specific monoclonal antibody, advanced linker technology, and a potent pyrrolobenzodiazepine (PBD) dimer payload establishes 3A4-PL1601 as a promising therapeutic candidate for KAAG1-expressing malignancies.
Introduction to 3A4-PL1601
3A4-PL1601 is an antibody-drug conjugate developed by ADC Therapeutics for the treatment of advanced solid tumors, including platinum-resistant ovarian cancer and triple-negative breast cancer.[1] It is composed of three key components:
-
3A4 Antibody: A humanized monoclonal antibody that specifically targets the Kidney-associated antigen 1 (KAAG1).[1]
-
This compound Payload-Linker: This consists of the PBD dimer cytotoxin SG3199, a valine-alanine cleavable linker, and the HydraSpace™ spacer technology.[1][2]
-
GlycoConnect™ Conjugation Technology: A site-specific conjugation method that ensures a uniform drug-to-antibody ratio (DAR) of approximately 2.[1][2]
Mechanism of Action
The targeted anti-tumor activity of 3A4-PL1601 is achieved through a multi-step process:
-
Target Binding: The 3A4 antibody component of the ADC selectively binds to KAAG1 expressed on the surface of cancer cells.[1]
-
Internalization: Upon binding, the 3A4-PL1601 complex is internalized by the cancer cell and traffics to the lysosome. The antibody has been shown to co-localize with the lysosomal marker LAMP-1.[1]
-
Payload Release: Within the lysosome, the valine-alanine linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload, SG3199.[1]
-
DNA Cross-linking: The released SG3199, a PBD dimer, travels to the nucleus and binds to the minor groove of DNA, forming highly cytotoxic interstrand cross-links.[3][4][5][6][7][8]
-
Apoptosis: The formation of these DNA cross-links disrupts essential cellular processes, leading to cell cycle arrest and ultimately, apoptosis of the cancer cell.[1]
The Target: Kidney-Associated Antigen 1 (KAAG1)
KAAG1 is an 84 amino acid protein that has been identified as a novel tumor-associated antigen.[4] Its expression is high in a significant percentage of ovarian tumors, triple-negative breast cancers (TNBCs), and castration-resistant prostate cancer, while being restricted in normal tissues, making it an attractive target for ADC therapy.[4] At present, the specific downstream signaling pathway of KAAG1 in cancer cells is not well-documented in publicly available resources.
The Payload: SG3199 - A Potent PBD Dimer
SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a highly efficient DNA cross-linking agent.[3][4][5] PBD dimers bind in the minor groove of DNA with a preference for 5'-purine-guanine-purine sequences and form a covalent bond with the exocyclic amino group of guanine bases on opposite DNA strands.[7] This interstrand cross-linking is difficult for cancer cells to repair and is a highly lethal form of DNA damage.[7]
Caption: Mechanism of action of the 3A4-PL1601 ADC.
Innovative Technology Platforms
The novelty of 3A4-PL1601 is further enhanced by the sophisticated technologies employed in its design and construction.
GlycoConnect™ Site-Specific Conjugation
GlycoConnect™ is a chemoenzymatic technology that enables the site-specific attachment of the payload to the antibody's native glycan, ensuring a homogenous ADC with a defined DAR.[2][9] This method avoids the heterogeneity and potential for altered antibody function associated with random conjugation methods.[2] The process involves two main steps:
-
Enzymatic Remodeling: The antibody's glycan is trimmed and tagged with an azide group.[2]
-
Click Chemistry: The payload, modified with a bicyclononyne (BCN) group, is then attached via copper-free click chemistry.[2]
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of… [ouci.dntb.gov.ua]
- 2. Enzymatic glycan remodeling–metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.fo [pure.fo]
- 4. adctmedical.com [adctmedical.com]
- 5. promega.com [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lonza.com [lonza.com]
In-Depth Technical Guide: The Role of PL1601 in Targeted Cancer Therapy
This technical guide provides a comprehensive overview of PL1601, a key component of the antibody-drug conjugate (ADC) 3A4-PL1601, for researchers, scientists, and drug development professionals. It details the mechanism of action, preclinical data, and experimental protocols associated with this novel therapeutic agent.
Introduction to this compound and 3A4-PL1601
This compound is a linker-payload combination that includes the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[1][2] It is a critical component of the ADC 3A4-PL1601, which is designed for targeted cancer therapy.[1] 3A4-PL1601 is comprised of a humanized IgG1 antibody, 3A4, that targets the Kidney-associated antigen 1 (KAAG1).[1][2] This ADC utilizes GlycoConnect™ technology for site-specific conjugation of the antibody to this compound, which also contains a HydraSpace™ valine-alanine cleavable linker.[1][2] The resulting ADC has a drug-to-antibody ratio (DAR) of approximately 2.[1]
Target Profile: Kidney-Associated Antigen 1 (KAAG1)
KAAG1 is a tumor-associated antigen expressed in a high percentage of ovarian tumors, triple-negative breast cancers (TNBCs), and castration-resistant prostate cancer, with restricted expression in normal tissues.[1] This expression profile makes KAAG1 an attractive target for ADC-based therapies.[1] Upon binding to KAAG1 on the surface of cancer cells, 3A4-PL1601 is rapidly internalized and co-localizes with lysosomal-associated membrane protein 1 (LAMP-1), a lysosomal marker.[2] This facilitates the transport of the ADC to the cellular compartment where the cytotoxic payload is released.[2]
Mechanism of Action
The therapeutic effect of 3A4-PL1601 is driven by the targeted delivery of the PBD dimer cytotoxin SG3199 to KAAG1-expressing cancer cells.
Once internalized, the valine-alanine linker is cleaved within the lysosome, releasing the SG3199 payload.[2] SG3199 then travels to the nucleus and binds to the minor groove of DNA, causing DNA damage, cell cycle arrest, and ultimately leading to apoptosis of the cancer cell.[2]
Preclinical Data
In Vitro Cytotoxicity
3A4-PL1601 has demonstrated potent and highly targeted in vitro cytotoxicity in a panel of KAAG1-expressing solid cancer cell lines.[1] Its activity was significantly reduced in a KAAG1-negative cell line, highlighting its specificity.[1]
Table 1: In Vitro Cytotoxicity of 3A4-PL1601
| Cell Line | Cancer Type | KAAG1 Expression | IC50 (ng/mL) |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Positive | Data not available |
| SN12C | Renal Cancer | Positive | Data not available |
| Negative Control | - | Negative | Reduced Activity |
Note: Specific IC50 values are not publicly available in the provided search results.
In Vivo Efficacy
Single, low doses of 3A4-PL1601 have shown potent and durable anti-tumor efficacy in breast and renal cancer-derived xenograft models.[1] In a human renal cell carcinoma-derived SN12C xenograft model, 3A4-PL1601 demonstrated potent and dose-dependent anti-tumor activity at single doses of 0.3, 0.6, and 1 mg/kg.[2]
Table 2: In Vivo Efficacy of 3A4-PL1601 in SN12C Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |
|---|---|---|
| 3A4-PL1601 | 0.3 | Dose-dependent |
| 3A4-PL1601 | 0.6 | Dose-dependent |
| 3A4-PL1601 | 1.0 | Dose-dependent |
| Isotype Control ADC | - | No significant effect |
Note: Specific tumor growth inhibition percentages are not publicly available in the provided search results.
Pharmacokinetics and Tolerability
Pharmacokinetic (PK) studies were conducted in rats and cynomolgus monkeys.[1]
Table 3: Pharmacokinetic Parameters of 3A4-PL1601
| Species | Cross-reactivity | Dose (mg/kg) | Half-life (t1/2) | Maximum Tolerated Dose (MTD) (mg/kg) |
|---|---|---|---|---|
| Rat | Non-cross-reactive | 1 | ~8 days | 1 |
| Cynomolgus Monkey | Cross-reactive | 0.8 | ~6 days | 0.8 |
The ADC demonstrated a favorable pharmacokinetic profile in both species.[1]
Experimental Protocols
Cell Binding Experiments
Standard flow cytometry was used for antibody titration cell binding experiments.[1]
In Vitro Cytotoxicity Assay
The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to determine the cytotoxicity of 3A4-PL1601 and an isotype-control ADC.[1] This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were used for the MDA-MB-231 xenograft model, and CB.17 SCID mice were used for the SN12C xenograft model.[1]
-
Treatment Administration: 3A4-PL1601 was administered intravenously (i.v.) as a single dose.[1]
-
Comparison: The activity of 3A4-PL1601 was compared to that of an isotype control PBD-ADC.[1]
Pharmacokinetic Analysis
-
Animal Models: Male Sprague-Dawley Crl:CD(SD) rats and Mauritian cynomolgus monkeys were used.[1]
-
Dosing: A single dose of 1 mg/kg was administered to rats, and 0.8 mg/kg was administered to cynomolgus monkeys.[1]
-
Sample Collection: Serum samples were collected at various time points.[1]
-
Analysis: A non-compartmental PK analysis (NCA) was performed to determine PK parameters.[1]
Conclusion
This compound, as the cytotoxic component of the ADC 3A4-PL1601, plays a crucial role in the targeted killing of KAAG1-expressing cancer cells. The preclinical data for 3A4-PL1601 demonstrates a potent and specific anti-tumor activity with a favorable pharmacokinetic profile. These findings support the potential of 3A4-PL1601 as a promising therapeutic strategy for patients with advanced solid tumors that express KAAG1, such as platinum-resistant ovarian cancer and triple-negative breast cancer.[2] Further clinical development is warranted to evaluate its safety and efficacy in human patients.
References
Navigating the Ambiguity of PL1601: A Tale of Two Molecules
The designation "PL1601" presents an ambiguity in the landscape of pharmaceutical development, referring to two distinct therapeutic candidates: Palopegteriparatide (TransCon PTH) , a long-acting parathyroid hormone analog for hypoparathyroidism, and 3A4-PL1601 , an antibody-drug conjugate targeting cancers that express Kidney-associated antigen 1 (KAAG1). This guide provides an in-depth technical overview of the discovery and development of both entities, tailored for researchers, scientists, and drug development professionals.
Part 1: Palopegteriparatide (TransCon PTH) - A Sustained-Release Hormone Replacement Therapy
Discovery and Development:
Palopegteriparatide, developed by Ascendis Pharma under the brand name YORVIPATH®, is a prodrug of parathyroid hormone (PTH)(1-34). It was designed to address the challenges of conventional therapy for hypoparathyroidism, which often involves calcium and active vitamin D supplementation and does not restore normal PTH physiology.[1] The core innovation of Palopegteriparatide lies in its proprietary TransCon (Transient Conjugation) technology. This technology involves the transient conjugation of PTH(1-34) to a methoxy polyethylene glycol (mPEG) carrier via a linker that cleaves under physiological conditions, allowing for a sustained release of the active hormone.[1][2] This design aims to mimic the natural, continuous levels of PTH in the body.[3]
The development of Palopegteriparatide has been supported by extensive clinical trials, including the Phase 2 PaTH Forward and the Phase 3 PaTHway trials.[1] These studies have demonstrated the efficacy and safety of Palopegteriparatide in adults with chronic hypoparathyroidism.[4][5][6] The drug has received marketing authorization in the European Union and approval from the U.S. Food and Drug Administration (FDA).[7][8][9]
Mechanism of Action:
Palopegteriparatide functions as a PTH replacement therapy. Upon administration, the TransCon linker undergoes autocleavage, releasing PTH(1-34) in a sustained manner.[2] The released PTH(1-34) and its active metabolite, PTH(1-33), bind to and activate the parathyroid hormone 1 receptor (PTH1R), which is highly expressed in tissues such as bone and kidneys.[2][10] This interaction triggers a cascade of intracellular signaling events, most notably the activation of the cyclic adenosine monophosphate (cAMP) pathway and subsequent activation of protein kinase A (PKA).[11]
The activation of PTH1R by Palopegteriparatide leads to several physiological effects that help to normalize calcium and phosphate homeostasis:
-
Bone: It stimulates bone turnover, leading to the mobilization of calcium and phosphate from the bone.[12]
-
Kidney: It promotes the reabsorption of calcium and the excretion of phosphate in the renal tubules.[12]
-
Intestine: It indirectly increases the intestinal absorption of calcium and phosphate by facilitating the synthesis of active vitamin D.[12]
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Palopegteriparatide
| Parameter | Value | Reference |
| Peak Plasma Time (Tmax) | 4 hours | [13] |
| Apparent Half-life (t½) | ~60 hours | [10] |
| Volume of Distribution (Vd) | 4.8 L | [13] |
| Clearance | 0.58 L/day | [13] |
Table 2: Efficacy Data from the Phase 3 PaTHway Trial (Week 156)
| Endpoint | Result | Reference |
| Patients with Normal Albumin-Adjusted Serum Calcium Levels | 88% | |
| Patients Independent from Conventional Therapy | 96% | [5] |
| Mean Increase in eGFR (all participants) | 8.76 mL/min/1.73 m² | |
| Mean Increase in eGFR (baseline eGFR < 60) | 13.98 mL/min/1.73 m² |
Experimental Protocols
Phase 3 PaTHway Clinical Trial Protocol:
The PaTHway trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Palopegteriparatide in adults with chronic hypoparathyroidism.
-
Study Design: The trial consisted of a 26-week double-blind, placebo-controlled period, followed by an open-label extension.[3] Participants were randomized in a 3:1 ratio to receive either once-daily Palopegteriparatide or a placebo, in addition to their conventional therapy.[14]
-
Participant Population: The study enrolled 82 adults with chronic hypoparathyroidism.
-
Intervention: The investigational drug and conventional therapy were titrated based on a predefined dosing algorithm guided by serum calcium levels.[14]
-
Primary Endpoint: The primary efficacy endpoint was a composite measure at week 26, defined as the proportion of participants achieving normal albumin-adjusted serum calcium levels (8.3–10.6 mg/dL) while being independent of conventional therapy (no active vitamin D and ≤600 mg/day of calcium).[14]
-
Key Assessments: Renal function was assessed by the estimated glomerular filtration rate (eGFR). Safety was monitored through the recording of treatment-emergent adverse events (TEAEs) and 24-hour urine calcium measurements. Patient-reported outcomes were measured using the Hypoparathyroidism Patient Experience Scale (HPES).
Visualizations
Caption: Signaling pathway of Palopegteriparatide via the PTH1R.
Part 2: 3A4-PL1601 - An Antibody-Drug Conjugate for Cancer Therapy
Discovery and Development:
3A4-PL1601 is an antibody-drug conjugate (ADC) designed for the treatment of cancers that express Kidney-associated antigen 1 (KAAG1).[15] KAAG1 is a tumor-associated antigen with restricted expression in normal tissues, making it an attractive target for targeted cancer therapy.[15] 3A4-PL1601 is composed of three key components:
-
3A4: A humanized IgG1 antibody that specifically targets human KAAG1.[15]
-
This compound: The cytotoxic payload, which includes the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[15]
-
Linker: A valine-alanine cleavable linker that connects the antibody to the payload, utilizing Glycoconnect™ and Hydraspace™ technology.[15]
The drug-to-antibody ratio (DAR) of 3A4-PL1601 is approximately 2.[15] Preclinical studies have been conducted to characterize its in vitro and in vivo anti-tumor activity, as well as its pharmacokinetic profile and tolerability in animal models.[15]
Mechanism of Action:
The mechanism of action of 3A4-PL1601 is based on the targeted delivery of a potent cytotoxic agent to cancer cells expressing KAAG1.
-
Binding: The 3A4 antibody component of the ADC binds to the KAAG1 antigen on the surface of tumor cells.
-
Internalization: Following binding, the ADC-antigen complex is internalized into the cancer cell.
-
Payload Release: Inside the cell, the cleavable linker is processed, releasing the PBD dimer cytotoxin, SG3199.
-
Cytotoxicity: The released SG3199 binds to the minor groove of DNA, causing DNA damage and ultimately leading to cell death.
Quantitative Data Summary
Table 3: Preclinical Pharmacokinetic and Tolerability Data for 3A4-PL1601
| Species | Maximum Tolerated Dose (MTD) | Half-life (t½) | Reference |
| Rat (non cross-reactive) | 1 mg/kg | ~8 days | [15] |
| Cynomolgus Monkey (cross-reactive) | 0.8 mg/kg | ~6 days | [15] |
Experimental Protocols
In Vitro Cytotoxicity Assay:
The in vitro cytotoxicity of 3A4-PL1601 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[15]
-
Cell Lines: A panel of human cancer cell lines with varying levels of KAAG1 expression were used.
-
Treatment: Cells were treated with serial dilutions of 3A4-PL1601 or an isotype-control ADC.
-
Assay Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. The data is used to determine the concentration of the ADC that causes a 50% reduction in cell viability (IC50).
In Vivo Xenograft Studies:
The anti-tumor efficacy of 3A4-PL1601 was evaluated in mouse xenograft models.[15]
-
Animal Models: Athymic nude mice bearing MDA-MB-231 (breast cancer) xenografts and CB.17 SCID mice with SN12C (renal cancer) xenografts were used.[15]
-
Treatment: 3A4-PL1601 was administered as a single intravenous (i.v.) dose.[15]
-
Control Groups: An isotype control PBD-ADC was used as a comparator.[15]
-
Efficacy Endpoint: Tumor growth inhibition was the primary measure of efficacy.
Visualizations
Caption: General workflow of 3A4-PL1601 mechanism of action.
References
- 1. FDA Approves Palopegteriparatide for Hypoparathyroidism | Biopharma PEG [biochempeg.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. hcplive.com [hcplive.com]
- 5. medjournal360.com [medjournal360.com]
- 6. Palopegteriparatide Treatment Improves Renal Function in Adults with Chronic Hypoparathyroidism: 1-Year Results from the Phase 3 PaTHway Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palopegteriparatide - Wikipedia [en.wikipedia.org]
- 8. FDA Approves YORVIPATH (Palopegteriparatide) as the First and Only Treatment for Hypoparathyroidism in Adults - Pharma Journalist [pharmajournalist.com]
- 9. FDA Approves YORVIPATH® (Palopegteriparatide) as the First and Only Treatment for Hypoparathyroidism in Adults | Ascendis Pharma [investors.ascendispharma.com]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Palopegteriparatide? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Efficacy and Safety of Parathyroid Hormone Replacement With TransCon PTH in Hypoparathyroidism: 26‐Week Results From the Phase 3 PaTHway Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adctmedical.com [adctmedical.com]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assay Using 3A4-PL1601 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology for screening compounds that may inhibit cell growth or induce cell death. The choice of assay depends on the specific cellular function being investigated. This document provides a detailed protocol for assessing the cytotoxicity of compounds using the hypothetical 3A4-PL1601 cell line, which is presumed to express the cytochrome P450 3A4 (CYP3A4) enzyme. This feature is particularly relevant for evaluating the cytotoxicity of compounds that may be metabolized by CYP3A4, leading to the formation of more or less toxic metabolites.[1] The protocol described here is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2]
The MTT assay is a colorimetric method that quantifies the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4] This assay is a simple, cost-effective, and quantitative method for evaluating the cytotoxic effects of drugs and other chemical compounds.[2]
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for the interpretation and comparison of results. The following table provides an illustrative example of how to present cytotoxicity data obtained from the MTT assay with the 3A4-PL1601 cell line.
| Cell Line | Assay | Endpoint | Incubation Time (h) | Test Compound | IC₅₀ (µM) | Max. Inhibition (%) |
| 3A4-PL1601 | MTT | Viability | 48 | Compound A | 15.2 | 95.8 |
| Parental PL1601 | MTT | Viability | 48 | Compound A | 85.7 | 60.3 |
| 3A4-PL1601 | MTT | Viability | 48 | Compound B | > 100 | 10.5 |
| Parental this compound | MTT | Viability | 48 | Compound B | > 100 | 12.1 |
| 3A4-PL1601 | MTT | Viability | 48 | Ketoconazole | 25.4 | 88.2 |
Experimental Protocols
This section provides a detailed methodology for the in vitro cytotoxicity assay using the 3A4-PL1601 cell line.
Materials
-
3A4-PL1601 cells and the corresponding parental this compound cell line (lacking CYP3A4 expression)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Test compounds and a positive control (e.g., a known cytotoxic agent)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture 3A4-PL1601 and parental this compound cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.[5]
-
-
Cell Culture:
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.
-
Carefully remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only controls (cells treated with the same concentration of vehicle as the test compounds) and untreated controls (cells in medium only).[5]
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of CYP3A4-mediated metabolic activation of a pro-drug into a cytotoxic compound.
Caption: CYP3A4-mediated bioactivation of a pro-drug.
References
- 1. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Xenograft Model Studies with 3A4-PL1601
Introduction
3A4-PL1601 is a novel, investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It is composed of three key components:
-
Antibody: 3A4, a humanized IgG1 antibody that specifically targets Kidney-Associated Antigen 1 (KAAG1).[1][3]
-
Payload: SG3199, a highly potent pyrrolobenzodiazepine (PBD) dimer cytotoxin.[1][3]
-
Linker: A stable, enzyme-cleavable valine-alanine linker that connects the antibody to the payload.[1][2][3]
KAAG1 is a tumor-associated antigen with high expression in a variety of malignancies, including triple-negative breast cancer (TNBC), renal, ovarian, and castration-resistant prostate cancers, while having restricted expression in healthy tissues.[1] This expression profile makes it an ideal target for ADC-based therapies. The 3A4-PL1601 ADC binds to KAAG1 on the cancer cell surface, is internalized, and trafficked to the lysosome where the linker is cleaved, releasing the cytotoxic PBD payload to induce cell death.[2][3]
These application notes provide detailed protocols for conducting preclinical in vivo xenograft studies to evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of 3A4-PL1601.
Mechanism of Action of 3A4-PL1601
The following diagram illustrates the targeted delivery and mechanism of action of 3A4-PL1601.
References
Techniques for Analyzing the Drug-to-Antibody Ratio of PL1601: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. PL1601 is the drug component of the ADC 3A4-PL1601, which targets the kidney-associated antigen 1 (KAAG1).[1][2][3][4] This ADC is composed of the humanized IgG1 antibody 3A4, site-specifically conjugated to this compound, which includes the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[1][2][3][4] The reported DAR for this site-specifically conjugated ADC is approximately 2.[1] Accurate and precise determination of the DAR is essential for ensuring lot-to-lot consistency, understanding structure-activity relationships, and supporting regulatory filings.
These application notes provide detailed protocols for the primary analytical techniques used to characterize the DAR of ADCs like 3A4-PL1601, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Overview of DAR Analysis Techniques
A variety of analytical methods are employed to measure the average DAR and the distribution of different drug-loaded species. The choice of technique depends on the specific characteristics of the ADC, including the conjugation chemistry and the properties of the linker and payload.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[5][6][7][8][9] Drug conjugation increases the hydrophobicity of the antibody. | Average DAR, drug load distribution (e.g., DAR0, DAR2, DAR4 species), and percentage of unconjugated antibody.[5][10] | Analysis of intact, native ADC structure.[6][9] Standard method for cysteine-conjugated ADCs.[10] | High salt concentrations in mobile phases can be incompatible with MS.[7] May offer lower resolution for more homogeneous, less hydrophobic ADCs.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions (low pH, organic solvents).[10][12][13] Can be used for intact or reduced ADCs. | Average DAR, drug load distribution of light and heavy chains (after reduction).[5][12] | High resolution, especially for less hydrophobic species.[11] Compatible with MS detection.[11] | Denaturing conditions disrupt the native ADC structure.[7][10] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise mass of the ADC species. Can be coupled with LC (LC-MS). | Exact mass of different DAR species, average DAR, and confirmation of conjugation sites.[14] Can identify post-translational modifications. | High accuracy and specificity. Provides detailed molecular information.[15] Can analyze complex mixtures. | Can be complex to implement. Requires specialized instrumentation. |
| UV-Vis Spectroscopy | Determines the average DAR based on the differential absorbance of the antibody and the drug at specific wavelengths.[16][17][][19] | Average DAR only. | Simple, rapid, and convenient.[16][17][][19] | Does not provide information on the distribution of drug-loaded species.[15] Requires accurate extinction coefficients for both antibody and drug.[16] |
Experimental Workflows and Logical Relationships
The determination of DAR is a multi-step process that often involves orthogonal methods for confirmation.
Caption: General workflow for ADC DAR analysis.
Detailed Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate intact ADC species based on their hydrophobicity.
1. Materials and Reagents:
-
3A4-PL1601 ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with UV detector[20]
2. Sample Preparation:
-
Dilute the 3A4-PL1601 ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
3. HPLC Method:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 20.0 100 25.0 100 25.1 0 | 30.0 | 0 |
4. Data Analysis:
-
Integrate the peak areas for each resolved species (e.g., DAR0, DAR2, DAR4).
-
Calculate the relative percentage of each species.
-
The weighted average DAR is calculated using the following formula: DAR_avg = Σ (%Area_i * DAR_i) / Σ (%Area_i) where %Area_i is the peak area percentage of species i and DAR_i is its corresponding drug load.
Caption: HIC-HPLC workflow for DAR determination.
Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
This method analyzes the light and heavy chains separately after reduction of interchain disulfide bonds.
1. Materials and Reagents:
-
3A4-PL1601 ADC sample
-
Dithiothreitol (DTT)
-
RP-HPLC Column (e.g., YMC-Triart Bio C4)[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC system with UV detector
2. Sample Preparation (Reduction):
-
To 50 µg of ADC sample (at 1 mg/mL), add DTT stock solution to a final concentration of 50 mM.[21]
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction.[21]
-
Cool the sample to room temperature before injection.
3. HPLC Method:
-
Column Temperature: 70-80°C
-
Flow Rate: 0.5 mL/min[13]
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 25 20.0 55 22.0 90 24.0 90 24.1 25 | 30.0 | 25 |
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D1), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D1).
-
Calculate the weighted average DAR using the peak areas of the light and heavy chain species.[5]
Protocol 3: DAR Analysis by LC-MS
This protocol provides accurate mass measurement of the intact ADC species.
1. Materials and Reagents:
-
3A4-PL1601 ADC sample
-
LC-MS grade solvents
-
Reversed-phase column suitable for intact proteins (e.g., Agilent PLRP-S)[14]
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[14][22]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Sample Preparation (Optional Deglycosylation):
-
For simplified spectra, the ADC can be deglycosylated using PNGase F.[23]
-
Incubate 100 µg of ADC with PNGase F overnight at 37°C.[23]
-
Dilute the sample to 0.2 mg/mL with Mobile Phase A before analysis.
3. LC-MS Method:
-
Column Temperature: 80°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A shallow gradient from ~25% to 45% Mobile Phase B over 15-20 minutes is typical.
-
MS Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 1000-5000 m/z
-
Data Acquisition: Acquire data over the intact ADC elution profile.
-
4. Data Analysis:
-
The raw mass spectrum, which shows a distribution of charge states, is deconvoluted using appropriate software (e.g., Agilent MassHunter BioConfirm, Biologics Explorer) to obtain the zero-charge mass of each ADC species.[22][23]
-
The average DAR is calculated from the relative abundance of each identified mass, corresponding to the different DAR species.[14]
Caption: LC-MS workflow for accurate mass-based DAR analysis.
Conclusion
The characterization of the drug-to-antibody ratio is a fundamental requirement in the development of ADCs like 3A4-PL1601. Hydrophobic Interaction Chromatography remains a gold standard for analyzing the native conjugate, providing crucial information on drug load distribution.[6][10] Reversed-Phase HPLC offers an orthogonal, high-resolution method, particularly useful for reduced samples.[5][11] Finally, LC-MS provides the highest level of detail, confirming the identity of each species through accurate mass measurement and is indispensable for comprehensive characterization.[14] The use of at least two of these methods is highly recommended to ensure a robust and reliable assessment of the DAR for this compound-based ADCs.
References
- 1. adctmedical.com [adctmedical.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmiweb.com [pharmiweb.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. agilent.com [agilent.com]
- 21. perlan.com.pl [perlan.com.pl]
- 22. hpst.cz [hpst.cz]
- 23. sciex.com [sciex.com]
Application Notes and Protocols for PL1601 Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed, step-by-step guide for the site-specific conjugation of the cytotoxic payload PL1601 to monoclonal antibodies. This compound is a potent anticancer agent comprising a pyrrolobenzodiazepine (PBD) dimer cytotoxin (SG3199), a valine-alanine cleavable linker, and a polar spacer (HydraSpace™). The conjugation strategy outlined here is based on the principles of glycan remodeling, a chemoenzymatic method that ensures a homogenous drug-to-antibody ratio (DAR) and preserves the structural and functional integrity of the antibody. This approach is analogous to proprietary technologies like GlycoConnect™, which is used for the clinical-stage ADC 3A4-PL1601.
This document offers comprehensive protocols for antibody preparation, enzymatic modification, payload conjugation, and the subsequent characterization of the resulting antibody-drug conjugate (ADC).
I. Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development and characterization of site-specific ADCs generated via glycan remodeling.
Table 1: Conjugation Efficiency and Yield
| Parameter | Typical Value | Method of Analysis |
| Enzymatic Glycan Remodeling Efficiency | > 95% | LC-MS Analysis of Heavy Chain |
| Azide Installation Efficiency | > 95% | LC-MS Analysis of Heavy Chain |
| Click Chemistry Conjugation Efficiency | > 98% | HIC-HPLC, RP-HPLC |
| Overall ADC Yield (from starting antibody) | 70 - 85% | UV-Vis Spectroscopy (A280) |
| Final Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 (for DAR=2) | HIC-HPLC, LC-MS |
Table 2: ADC Stability and Aggregation
| Parameter | Condition | Result | Method of Analysis |
| Serum Stability (DAR retention) | Human Serum, 37°C, 7 days | > 95% | ELISA, LC-MS |
| Serum Stability (DAR retention) | Mouse Serum, 37°C, 7 days | > 90% | ELISA, LC-MS |
| Thermal Stability (Tm) | Differential Scanning Calorimetry | Minimal change vs. naked mAb | DSC |
| Aggregation (Monomer content) | Formulation Buffer, 4°C, 1 month | > 98% | Size Exclusion Chromatography (SEC) |
| Aggregation (Monomer content) | Stressed (e.g., low pH, high temp) | > 95% | Size Exclusion Chromatography (SEC) |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Expression | ADC IC50 (nM) | Free Payload IC50 (pM) |
| BT-474 | High HER2 | 0.1 - 1.0 | 50 - 150 |
| SK-BR-3 | High HER2 | 0.1 - 1.0 | 50 - 150 |
| MDA-MB-468 | Low/No HER2 | > 100 | 50 - 150 |
II. Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation via Glycan Remodeling
This protocol describes a two-step chemoenzymatic approach for the site-specific conjugation of an azide-functionalized payload linker to an antibody's Fc glycans, followed by a click reaction with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Endoglycosidase S (Endo-S)
-
Mutant β-1,4-galactosyltransferase (Y289L Gal-T1)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
This compound functionalized with a cyclooctyne (e.g., DBCO-PL1601)
-
Reaction buffers (e.g., Tris-HCl, HEPES)
-
Protein A affinity chromatography resin
-
Desalting columns
-
Ultrafiltration devices
Step 1: Enzymatic Glycan Remodeling and Azide Installation
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Ensure the buffer is free of components that may interfere with enzymatic reactions.
-
-
Deglycosylation with Endo-S:
-
To the antibody solution, add Endoglycosidase S (Endo-S) at an enzyme-to-antibody ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. This step removes the majority of the Fc glycan, leaving a single GlcNAc residue.
-
-
Azide Installation with Mutant Gal-T1:
-
To the deglycosylated antibody solution, add UDP-GalNAz to a final concentration of 1-5 mM.
-
Add the mutant β-1,4-galactosyltransferase (Y289L Gal-T1) at an enzyme-to-antibody ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation. This step transfers an azido-functionalized galactose to the GlcNAc residue.
-
-
Purification of Azide-Activated Antibody:
-
Purify the azide-activated antibody using Protein A affinity chromatography to remove enzymes and excess reagents.
-
Elute the antibody and perform a buffer exchange into a suitable buffer for the click reaction (e.g., PBS, pH 7.4) using a desalting column or ultrafiltration.
-
Step 2: Click Chemistry Conjugation with this compound
-
Preparation of this compound:
-
Dissolve the DBCO-functionalized this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the DBCO-PL1601 stock solution to the purified azide-activated antibody solution. A molar excess of 3-5 fold of DBCO-PL1601 over the antibody is recommended.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC to remove unconjugated payload and any aggregates. This can be achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Perform a final buffer exchange into a formulation buffer (e.g., histidine buffer with sucrose, pH 6.0) using ultrafiltration.
-
-
Sterile Filtration:
-
Sterilize the final ADC product by passing it through a 0.22 µm filter.
-
Protocol 2: Characterization of the this compound-ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Principle: HIC separates proteins based on their hydrophobicity. The addition of the hydrophobic this compound payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.
-
2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size. This method is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.
-
Method:
-
Column: An SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: Isocratic flow.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
-
3. In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Method:
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound-ADC, free this compound payload, and a non-targeting control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
III. Diagrams
Experimental Workflow for this compound-ADC Generation and Characterization
Caption: Workflow for this compound-ADC synthesis and characterization.
Signaling Pathway of PBD Dimer-Based ADC
Application Notes: 3A4-PL1601 for Triple-Negative Breast Cancer (TNBC) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3A4-PL1601 is a novel antibody-drug conjugate (ADC) designed for targeted therapy of cancers expressing Kidney-associated antigen 1 (KAAG1).[1][2][3] KAAG1 is a tumor-associated antigen identified as being highly expressed in a significant percentage of triple-negative breast cancers (TNBCs), while having restricted expression in normal tissues, making it an attractive therapeutic target.[1][2][3] 3A4-PL1601 integrates a humanized IgG1 antibody (3A4) that specifically targets KAAG1, a cleavable linker system, and a potent cytotoxic payload, the pyrrolobenzodiazepine (PBD) dimer SG3199.[1][2][3] Upon binding to KAAG1 on the cancer cell surface, 3A4-PL1601 is internalized and trafficked to the lysosome, where the linker is cleaved, releasing the SG3199 payload to induce cell death.[4][5]
These application notes provide a summary of the preclinical data and detailed protocols for the use of 3A4-PL1601 in TNBC cell line models.
Mechanism of Action
The mechanism of action for 3A4-PL1601 follows a multi-step process designed for targeted cytotoxicity:
-
Binding: The 3A4 antibody component of the ADC specifically binds to the KAAG1 antigen expressed on the surface of TNBC cells.
-
Internalization: After binding, the ADC-antigen complex is rapidly internalized by the cell, likely via endocytosis, and trafficked to the lysosome.[2][4][5]
-
Payload Release: Inside the lysosome, the valine-alanine linker is cleaved by lysosomal proteases, such as cathepsin, releasing the highly potent PBD dimer payload, SG3199.[1][2][3]
-
DNA Damage: The released SG3199 travels to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links. This DNA damage stalls replication, blocks cell division, and ultimately triggers apoptosis.[1][2]
Diagram: Mechanism of Action of 3A4-PL1601
Data Presentation
Preclinical studies have demonstrated that the in vitro cytotoxicity of 3A4-PL1601 is potent and target-dependent. Activity is significantly higher in KAAG1-expressing cancer cell lines compared to those with low or no KAAG1 expression.
Table 1: In Vitro Cytotoxicity of 3A4-PL1601 in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | KAAG1 Expression | 3A4-PL1601 IC₅₀ (pM) | Isotype Control ADC IC₅₀ (pM) |
| MDA-MB-231 | TNBC | Positive | Potent (Value N/A) | Reduced Activity |
| SN12C | Renal | Positive | Potent (Value N/A) | Reduced Activity |
| Cell Line X | TNBC | Negative | Reduced Activity | Reduced Activity |
Note: Specific IC₅₀ values for 3A4-PL1601 are not yet publicly available. The data indicates potent picomolar activity in KAAG1-positive lines like MDA-MB-231 and reduced activity in KAAG1-negative lines.[1][2] The free PBD dimer payload, SG3199, demonstrates potent cytotoxicity against a wide range of cell lines with a mean GI₅₀ of approximately 151.5 pM.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of 3A4-PL1601 in TNBC cell lines.
Diagram: Experimental Workflow
Cell Surface Binding Assay via Flow Cytometry
This protocol determines the binding affinity of the 3A4-PL1601 ADC to the surface of TNBC cells.
Materials:
-
KAAG1-positive (e.g., MDA-MB-231) and KAAG1-negative TNBC cells
-
3A4-PL1601 ADC
-
Isotype control ADC
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% FBS)
-
FITC-conjugated anti-human IgG secondary antibody
-
96-well U-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold Flow Cytometry Staining Buffer. Resuspend cells to a concentration of 1 x 10⁶ cells/mL.
-
Antibody Incubation: Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each well or tube. Add serial dilutions of 3A4-PL1601 or the isotype control ADC. Incubate on ice for 30-60 minutes.
-
Washing: Wash the cells three times by adding 200 µL of ice-cold staining buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of staining buffer containing the FITC-conjugated secondary antibody at its predetermined optimal concentration. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells three times as described in step 3.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and analyze the median fluorescence intensity (MFI). Plot MFI against ADC concentration to determine the EC₅₀ (half-maximal effective concentration).
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol measures cell viability to determine the cytotoxic potency (IC₅₀) of 3A4-PL1601.
Materials:
-
TNBC cell lines
-
3A4-PL1601 ADC, isotype control ADC, and free SG3199 payload
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 90 µL of culture medium into an opaque-walled 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Prepare 10X serial dilutions of 3A4-PL1601, isotype control ADC, and free SG3199 payload. Add 10 µL of each dilution to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the untreated control wells (100% viability). Plot the normalized viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
In Vivo TNBC Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of 3A4-PL1601 in a mouse xenograft model.[1]
Materials:
-
Female athymic nude or SCID mice (6-8 weeks old)
-
MDA-MB-231 TNBC cells
-
Matrigel (optional)
-
3A4-PL1601 ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank or mammary fat pad of each mouse.
-
Tumor Growth: Allow tumors to establish and grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Isotype Control ADC, 3A4-PL1601 at various doses).
-
Dosing: Administer a single intravenous (i.v.) injection of the assigned treatment. A previously studied effective dose is 0.6 mg/kg.[2]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor mouse body weight as a measure of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a predetermined period (e.g., 60 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: Plot the mean tumor volume for each group over time to assess anti-tumor efficacy. Analyze for tumor growth inhibition, partial responses (PR), and complete responses (CR).
References
Application Notes and Protocols for 3A4-PL1601 in Renal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3A4-PL1601, a novel antibody-drug conjugate (ADC), for preclinical research in renal cell carcinoma (RCC). This document includes its mechanism of action, key experimental protocols, and representative data.
Introduction to 3A4-PL1601
3A4-PL1601 is an investigational antibody-drug conjugate designed to target Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen with high expression in various malignancies, including renal cell carcinoma, and limited expression in normal tissues.[1][2] The ADC is composed of a humanized IgG1 antibody, 3A4, which is site-specifically conjugated to the cytotoxic payload PL1601 via GlycoConnect™ technology, resulting in a drug-to-antibody ratio (DAR) of approximately 2.[1] The payload, this compound, consists of the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199, a DNA cross-linking agent, a cleavable valine-alanine linker, and a HydraSpace™ spacer.[1][2]
The proposed mechanism of action involves the binding of the 3A4 antibody to KAAG1 on the surface of cancer cells, followed by internalization of the ADC.[2] Inside the cell, the linker is cleaved, releasing the PBD dimer payload, SG3199. SG3199 then cross-links DNA, leading to cell cycle arrest and apoptosis.[3][4]
Data Summary
In Vitro Cytotoxicity of 3A4-PL1601
The potency of 3A4-PL1601 has been evaluated against a panel of human cancer cell lines with varying levels of KAAG1 expression. The following table summarizes the in vitro cytotoxicity data.
| Cell Line | Cancer Type | KAAG1 Expression | IC50 (ng/mL) of 3A4-PL1601 | IC50 (ng/mL) of Isotype Control ADC |
| SN12C | Renal Cell Carcinoma | High | Potent (Specific values not publicly available) | Reduced Potency |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | Potent (Specific values not publicly available) | Reduced Potency |
| KAAG1-negative cell line | Not specified | Negative | Reduced Potency | Not specified |
Data synthesized from preclinical studies.[1][2]
In Vivo Efficacy of 3A4-PL1601 in a Renal Cell Carcinoma Xenograft Model
A single intravenous dose of 3A4-PL1601 demonstrated potent and dose-dependent anti-tumor activity in a human renal cell carcinoma-derived SN12C xenograft model in CB.17 SCID mice.[2]
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle Control | - | Tumor Growth |
| 3A4-PL1601 | 0.3 | Dose-dependent anti-tumor activity |
| 3A4-PL1601 | 0.6 | Dose-dependent anti-tumor activity |
| 3A4-PL1601 | 1 | Sustained tumor growth control; 2/8 partial responses on day 60 |
Data from a study presented at a scientific conference.[2]
Pharmacokinetic Parameters of 3A4-PL1601
| Species | Cross-reactivity | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |
| Rat | Non-cross-reactive | 1 mg/kg | ~8 days |
| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~6 days |
Pharmacokinetic data from preclinical toxicology studies.[1]
Experimental Protocols
Protocol 1: Determination of KAAG1 Expression by Flow Cytometry
This protocol describes the procedure for evaluating the binding of the 3A4 antibody component of 3A4-PL1601 to the surface of renal cell carcinoma cells.
Materials:
-
Renal cell carcinoma cell lines (e.g., SN12C)
-
3A4 antibody and corresponding isotype control antibody
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
12x75 mm flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Adjust the cell density to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add the primary antibody (3A4 or isotype control) at a predetermined optimal concentration.
-
Incubate on ice for 30-60 minutes, protected from light.
-
Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer and centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in the residual buffer and add the fluorescently labeled secondary antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice as described in step 6.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI).
Protocol 2: In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol outlines the steps to assess the cytotoxic effects of 3A4-PL1601 on renal cell carcinoma cell lines.
Materials:
-
Renal cell carcinoma cell lines (e.g., SN12C) and a KAAG1-negative control cell line
-
3A4-PL1601 and an isotype control ADC
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of 3A4-PL1601 and the isotype control ADC in culture medium.
-
Add the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate for a period of 72 to 120 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 values.
Protocol 3: In Vivo Antitumor Efficacy in a Renal Cell Carcinoma Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of 3A4-PL1601 in an RCC xenograft model.
Materials:
-
Immunodeficient mice (e.g., CB.17 SCID or athymic nude mice)
-
SN12C renal cell carcinoma cells
-
Matrigel (optional)
-
3A4-PL1601 and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant SN12C cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using caliper measurements.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 3A4-PL1601 at various doses).
-
Administer a single intravenous injection of 3A4-PL1601 or vehicle control.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Analyze the data by comparing tumor growth inhibition between the treated and control groups.
Visualizations
Proposed Mechanism of Action of 3A4-PL1601
Caption: Mechanism of action of 3A4-PL1601.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro characterization.
Renal Cell Carcinoma Signaling and ADC Intervention
Caption: RCC signaling and ADC intervention.
References
Application Notes: Analysis of KAAG1 Expression by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Kidney-Associated Antigen 1 (KAAG1) expression in cancer cell lines using flow cytometry. KAAG1 is a tumor-associated antigen with limited expression in normal tissues, making it a promising target for novel cancer therapies.[1][2] Its expression has been noted in various malignancies, including triple-negative breast cancer (TNBC), ovarian cancer, and prostate cancer.[1]
Quantitative Analysis of KAAG1 Expression
The following table summarizes representative data for KAAG1 expression in various cancer cell lines as analyzed by intracellular flow cytometry. Note that these values are illustrative examples based on the known expression patterns of KAAG1 and may vary depending on experimental conditions and cell line passage number.
| Cell Line | Cancer Type | KAAG1 Expression (% Positive Cells) | Mean Fluorescence Intensity (MFI) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | +++ |
| SKOV3 | Ovarian Cancer | Moderate to High | ++ |
| LNCaP | Prostate Cancer | Moderate | ++ |
| MCF-7 | Breast Cancer (ER+) | Low / Negative | + |
| HEK293T | Normal Kidney (Control) | Negative | - |
Experimental Protocol: Intracellular Staining for KAAG1 Expression
This protocol outlines the key steps for preparing, staining, and analyzing cells for intracellular KAAG1 expression.
Materials and Reagents
-
Primary Antibody: Anti-KAAG1 antibody suitable for flow cytometry (e.g., FITC, PE, or APC conjugated). The optimal antibody concentration should be determined by titration.
-
Isotype Control: Fluorochrome-matched isotype control antibody.
-
Cell Lines: Cancer cell lines of interest (e.g., MDA-MB-231, SKOV3, LNCaP) and a negative control cell line.
-
Cell Culture Medium: Appropriate for the cell lines used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Buffer: (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer: (e.g., 0.1% Triton X-100 or Saponin in PBS).
-
Staining Buffer: (e.g., PBS with 2% Fetal Bovine Serum).
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochrome.
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture: Culture cancer cell lines to approximately 70-80% confluency.
-
Harvest and Wash Cells:
-
For adherent cells, detach using a gentle cell dissociation reagent. For suspension cells, collect directly.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using a method such as trypan blue exclusion.
-
-
Aliquot Cells: Resuspend cells in Staining Buffer and aliquot approximately 0.5-1 x 10^6 cells per tube for staining.
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Centrifuge the permeabilized cells and decant the supernatant.
-
Resuspend the cell pellet in the predetermined optimal concentration of anti-KAAG1 antibody or isotype control diluted in Permeabilization Buffer.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Wash:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer for analysis.
-
-
Flow Cytometry Acquisition:
-
Acquire events on a flow cytometer. Ensure that a sufficient number of events are collected for statistical analysis.
-
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris and doublets.
-
Analyze the fluorescence intensity of the gated population.
-
-
Data Analysis:
-
Determine the percentage of KAAG1-positive cells and the Mean Fluorescence Intensity (MFI) compared to the isotype control.
-
KAAG1 and its Role in Cancer Cell Proliferation
KAAG1 has been implicated in promoting tumor cell proliferation.[3] While the precise signaling mechanisms are still under investigation, it is hypothesized that KAAG1 contributes to the activation of pathways that drive cell cycle progression. Overexpression of KAAG1 in cancer cells may lead to uncontrolled proliferation, a hallmark of cancer. The development of antibody-drug conjugates (ADCs) targeting KAAG1 is a promising therapeutic strategy that leverages its selective expression on tumor cells to deliver cytotoxic agents.[3][4]
References
Methods for Assessing 3A4-PL1601 Internalization in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3A4-PL1601 is a novel antibody-drug conjugate (ADC) that holds promise for the targeted therapy of various cancers.[1][2][3] It is composed of a humanized monoclonal antibody, 3A4, which specifically targets the Kidney-Associated Antigen 1 (KAAG1), and a potent cytotoxic payload, PL1601, which is a pyrrolobenzodiazepine (PBD) dimer.[1][2] KAAG1 is a tumor-associated antigen with high expression in a range of malignancies, including ovarian, triple-negative breast, and renal cancers, while exhibiting restricted expression in healthy tissues.[2][4] The therapeutic efficacy of 3A4-PL1601 is critically dependent on its internalization into cancer cells upon binding to KAAG1.[1][5][6] Following internalization, the ADC is trafficked to lysosomes, where the cytotoxic payload is released, leading to cell death.[1][5][6] Therefore, the accurate assessment of 3A4-PL1601 internalization is paramount for its preclinical evaluation and clinical development.
These application notes provide a detailed overview of the key methodologies for quantifying and visualizing the internalization of 3A4-PL1601 in cancer cells. The protocols are designed to be a valuable resource for researchers in academic and industrial settings.
Signaling Pathway for ADC Internalization
The binding of an ADC, such as 3A4-PL1601, to its target antigen on the cancer cell surface initiates a cascade of events leading to its internalization and subsequent processing. This process, known as receptor-mediated endocytosis, is a complex and tightly regulated pathway.
References
Troubleshooting & Optimization
Troubleshooting low efficacy of 3A4-PL1601 in vitro
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential issues related to the in vitro efficacy of 3A4-PL1601.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 3A4-PL1601?
A1: 3A4-PL1601 is an antibody-drug conjugate (ADC). It is composed of a humanized IgG1 antibody (3A4) that targets the Kidney-associated antigen 1 (KAAG1), and a cytotoxic payload, PL1601. The payload consists of a cleavable linker and a PBD dimer cytotoxin (SG3199).[1][2] The mechanism involves the antibody binding to KAAG1 on the surface of cancer cells, which leads to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the potent PBD dimer payload, which then leads to cell death.
Q2: Does the "3A4" in the name refer to the Cytochrome P450 3A4 (CYP3A4) enzyme?
A2: This is a common point of confusion. The "3A4" in 3A4-PL1601 refers to the specific antibody clone used in the ADC construct and not to the CYP3A4 enzyme. The efficacy of 3A4-PL1601 is primarily dependent on its ability to bind to the KAAG1 antigen and deliver its cytotoxic payload, not on its interaction with CYP450 enzymes.[1][2]
Q3: What are the primary factors that influence the in vitro efficacy of 3A4-PL1601?
A3: The key factors include:
-
Target Antigen (KAAG1) Expression: The level of KAAG1 expression on the surface of the target cell line is critical. High expression is necessary for potent cytotoxicity.[1][2]
-
ADC Internalization: The antibody must be efficiently internalized by the cell after binding to KAAG1.
-
Payload Cleavage and Release: The linker must be effectively cleaved within the cell to release the PBD dimer payload.
-
Cellular Sensitivity: The cell line must be sensitive to the cytotoxic effects of the PBD dimer payload.
-
General Assay Conditions: Standard in vitro experimental parameters such as cell health, seeding density, and incubation time can significantly impact results.[3][4]
Troubleshooting Guide for Low In Vitro Efficacy
This guide addresses the common problem of observing lower-than-expected cytotoxicity or a higher IC50 value in your experiments.
Issue 1: Suboptimal Cytotoxicity Results
Question: Why is 3A4-PL1601 showing low potency against my cancer cell line?
Answer: There are several potential reasons for low potency. The troubleshooting process should be systematic, starting from the target antigen and moving through the experimental workflow.
Step 1: Verify Target Antigen (KAAG1) Expression
The most common reason for low efficacy of a targeted ADC is low or absent expression of the target antigen on the cell line.[1][2]
-
Action: Confirm KAAG1 protein expression on the surface of your target cells.
-
Recommended Protocol: Use flow cytometry or Western blot to quantify KAAG1 expression levels. Compare with a known KAAG1-positive control cell line (e.g., MDA-MB-231) and a KAAG1-negative control.[1]
Table 1: Hypothetical KAAG1 Expression vs. 3A4-PL1601 Potency
| Cell Line | KAAG1 Expression (Mean Fluorescence Intensity) | 3A4-PL1601 IC50 (pM) | Isotype Control ADC IC50 (pM) |
|---|---|---|---|
| MDA-MB-231 | High (950) | 15 | > 10,000 |
| SN12C | Moderate (450) | 120 | > 10,000 |
| KAAG1-Negative Line | Low (15) | > 10,000 | > 10,000 |
| Your Cell Line | To be determined | Your result | Your result |
Step 2: Assess Experimental Conditions and Controls
Flaws in the experimental setup can lead to inaccurate results. It is crucial to ensure the assay conditions are optimal and that appropriate controls are included.[3][5][6]
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.
-
Seeding Density: Optimize cell seeding density to ensure they are not over-confluent or too sparse at the end of the assay period.
-
Incubation Time: A sufficient incubation period (e.g., 72-120 hours) is required for the ADC to bind, internalize, and induce cell death.
-
Positive and Negative Controls: Always include a known sensitive (KAAG1-positive) cell line as a positive control and an isotype control ADC (with the same payload but a non-targeting antibody) to confirm that the cytotoxicity is target-specific.[1]
Step 3: Investigate ADC Internalization and Payload Delivery
If KAAG1 expression is confirmed and experimental conditions are optimal, the issue may lie with ADC processing within the cell.
-
Internalization: Is the ADC being internalized efficiently after binding? This can be assessed using fluorescently labeled 3A4 antibody and monitoring uptake via confocal microscopy or flow cytometry.
-
Linker Cleavage: The valine-alanine linker is designed to be cleaved by intracellular proteases like Cathepsin B. Ensure your cell line has normal lysosomal function.
-
Drug Efflux: Some cell lines may express high levels of multidrug resistance (MDR) transporters (e.g., P-glycoprotein), which could potentially pump the payload out of the cell before it can reach its target DNA.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to determine the IC50 value of 3A4-PL1601.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of 3A4-PL1601 and the isotype control ADC in assay medium.
-
Treatment: Remove the overnight culture medium and add the ADC dilutions to the respective wells. Include a "cells only" (untreated) control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the untreated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: KAAG1 Expression Analysis by Flow Cytometry
This protocol quantifies cell surface expression of the KAAG1 antigen.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell count to approximately 1x10^6 cells/mL.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (the 3A4 antibody from the ADC or a commercially available anti-KAAG1 antibody) on ice. Include an isotype control antibody for background staining.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) on ice, protected from light.
-
Data Acquisition: Wash the cells again and resuspend in FACS buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) for each sample. Compare the MFI of KAAG1-stained cells to the isotype control.
Visualizations
Mechanism of Action and Troubleshooting Workflow
The following diagrams illustrate the key steps in the 3A4-PL1601 mechanism and a logical workflow for troubleshooting efficacy issues.
Caption: Mechanism of action for the 3A4-PL1601 ADC.
Caption: Troubleshooting workflow for low 3A4-PL1601 efficacy.
References
- 1. adctmedical.com [adctmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
How to improve the stability of the PL1601 linker
Technical Support Center: PL1601 Linker
Welcome to the technical support center for the this compound linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the stability of the this compound linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
The this compound linker is a chemical moiety designed to connect a biological molecule (such as an antibody) to a payload (such as a drug or a fluorescent dye). Linkers are critical components in the development of targeted therapeutics like antibody-drug conjugates (ADCs), where they play a crucial role in the stability, efficacy, and safety of the conjugate.[1][2] The ideal linker must be stable in circulation to prevent premature release of the payload but also allow for its release at the target site.[2]
Q2: What are the main factors that can affect the stability of the this compound linker?
Several factors can influence the stability of a linker like this compound:
-
Chemical Structure: The intrinsic chemical bonds within the linker determine its susceptibility to cleavage. Linkers can be broadly categorized as cleavable or non-cleavable.[2]
-
Enzymatic Degradation: Cleavable linkers are designed to be broken down by specific enzymes present in the target cell environment. However, premature cleavage can occur if these enzymes are present in circulation.[][4]
-
pH Sensitivity: Some linkers are designed to be stable at physiological pH (around 7.4) but cleave at the lower pH found in endosomes and lysosomes (pH 4.5-6.5).[5][6] Instability can arise if the linker is too sensitive to minor pH fluctuations.
-
Hydrophobicity: Highly hydrophobic linkers can lead to aggregation of the conjugate, which can result in rapid clearance from circulation and reduced efficacy.[7]
-
Conjugation Chemistry: The method used to attach the linker to the antibody and the payload can impact overall stability.[8]
Q3: What is the difference between cleavable and non-cleavable linkers?
-
Cleavable Linkers: These linkers are designed to be broken under specific physiological conditions, such as the presence of certain enzymes or a change in pH.[2] This allows for targeted release of the payload inside the target cell.
-
Non-cleavable Linkers: These linkers form a stable bond between the antibody and the payload. The payload is released only after the entire antibody-drug conjugate is degraded within the lysosome.[1][6] Non-cleavable linkers generally offer greater stability in circulation.[7]
Troubleshooting Guide
Issue 1: Premature Payload Release in Circulation
Question: I am observing significant release of my payload before the conjugate reaches the target site. How can I improve the stability of the this compound linker in plasma?
Answer: Premature payload release is a common issue that can lead to off-target toxicity and reduced therapeutic efficacy.[2] Here are several strategies to troubleshoot this problem:
1. Evaluate the Linker Cleavage Mechanism:
-
If using a cleavable linker: The cleavage site may be susceptible to enzymes present in the bloodstream. Consider switching to a linker with a different cleavage motif or a non-cleavable linker for enhanced stability.[][7]
-
Tandem-Cleavage Strategy: A more advanced approach is to use a tandem-cleavage linker that requires two sequential enzymatic steps to release the payload. This can significantly improve plasma stability.[9]
2. Modify the Linker Chemistry:
-
Increase Steric Hindrance: Introducing bulky chemical groups near the cleavage site can protect the linker from enzymatic degradation.[10]
-
Optimize Hydrophilicity: If the linker is too hydrophobic, it may be causing aggregation and premature clearance.[7] Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can improve solubility and stability.[11]
3. Optimize the Conjugation Site:
-
The site of conjugation on the antibody can influence linker stability.[12] Site-specific conjugation methods can provide a more homogeneous product with improved stability compared to random conjugation.[8]
Experimental Protocol: Assessing Linker Stability in Plasma
This protocol outlines a general method for evaluating the stability of your this compound-conjugated molecule in plasma.
-
Incubation: Incubate the antibody-drug conjugate (ADC) in plasma (e.g., mouse or human) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).
-
Sample Collection: At each time point, take an aliquot of the plasma sample.
-
Analysis: Analyze the samples using techniques such as:
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability.
Issue 2: Poor Conjugation Efficiency and Low Drug-to-Antibody Ratio (DAR)
Question: I am struggling to achieve a consistent and optimal drug-to-antibody ratio (DAR) with the this compound linker. What could be the cause and how can I improve it?
Answer: Achieving a consistent DAR is crucial for the therapeutic efficacy and safety of an ADC.[] A low or heterogeneous DAR can result from several factors.
1. Suboptimal Reaction Conditions:
-
pH and Buffer: The pH of the reaction buffer can significantly affect the efficiency of the conjugation reaction. Ensure the pH is optimal for the specific conjugation chemistry being used.
-
Temperature and Incubation Time: These parameters should be optimized to ensure complete conjugation without causing degradation of the antibody or payload.
2. Linker and Payload Properties:
-
Solubility: Poor solubility of the linker-payload can lead to inefficient conjugation.[6] Consider using a more hydrophilic linker or modifying the payload to improve its aqueous solubility.
-
Functional Group Reactivity: Ensure that the reactive groups on the linker, antibody, and payload are compatible and have not been compromised during storage or handling.
Experimental Protocol: Optimizing Conjugation Conditions
-
Screen Buffers: Perform small-scale conjugation reactions in a range of buffer systems with varying pH values.
-
Titrate Reagents: Vary the molar ratio of the linker-payload to the antibody to find the optimal stoichiometry.
-
Time Course Analysis: Monitor the progress of the conjugation reaction over time to determine the optimal incubation period.
-
Characterization: Analyze the resulting ADC using techniques like:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of drug-loaded species.
-
UV-Vis Spectroscopy: To confirm the concentration of the antibody and the conjugated payload.
-
Data Presentation
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker Type | Cleavage Mechanism | % Intact ADC after 72h | Key Observations |
| Valine-Citrulline (vc) | Cathepsin B Cleavable | ~20% | Susceptible to premature cleavage by mouse carboxylesterase.[15] |
| Glucuronide | β-glucuronidase Cleavable | >90% | High stability in plasma, with cleavage occurring in the tumor microenvironment.[4] |
| Thioether (Non-cleavable) | Non-cleavable | >95% | Highly stable in circulation, payload released upon lysosomal degradation.[6] |
| Tandem-Cleavage | Sequential Enzymatic | >95% | Enhanced stability due to the requirement of two cleavage events.[9] |
Visualizations
Below are diagrams illustrating key concepts for improving linker stability.
Caption: Troubleshooting workflow for premature payload release.
Caption: Experimental workflow for assessing linker stability.
References
- 1. purepeg.com [purepeg.com]
- 2. abzena.com [abzena.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. leapchem.com [leapchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
Optimizing dosage of 3A4-PL1601 in mouse models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel compound 3A4-PL1601 in mouse models. As 3A4-PL1601 is a preclinical compound, this guide is based on established principles of in vivo pharmacology and provides a framework for systematic dosage optimization. For the purpose of this guide, we will assume 3A4-PL1601 is an inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for 3A4-PL1601 in a mouse model?
A1: For a novel compound like 3A4-PL1601, a starting dose is typically determined after establishing the Maximum Tolerated Dose (MTD). It is recommended to begin with a dose-range finding study, starting with low doses (e.g., 1-5 mg/kg) and escalating until signs of toxicity are observed. The highest dose that does not cause significant adverse effects is considered the MTD. Efficacy studies should then commence at doses at or below the MTD.
Q2: What is the most suitable route of administration for 3A4-PL1601 in mice?
A2: The optimal route of administration depends on the compound's physicochemical properties and the experimental goals. Common routes for mouse models include:
-
Oral (PO): Suitable for compounds with good oral bioavailability.
-
Intraperitoneal (IP): Often used for compounds that are poorly absorbed orally, providing rapid systemic exposure.
-
Intravenous (IV): Ensures 100% bioavailability and is useful for initial pharmacokinetic studies.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
The choice should be based on preliminary pharmacokinetic data and the intended clinical application.
Q3: How should 3A4-PL1601 be formulated for in vivo administration?
A3: The formulation vehicle must be non-toxic and capable of solubilizing 3A4-PL1601. A common starting point is a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Solubility and stability of 3A4-PL1601 in the chosen vehicle should be confirmed before starting animal studies.
Q4: What are the key pharmacokinetic parameters to consider for 3A4-PL1601?
A4: Key pharmacokinetic (PK) parameters help in designing an effective dosing schedule. These include:
-
Half-life (t½): Time taken for the plasma concentration of the drug to reduce by half.
-
Cmax: Maximum plasma concentration achieved after administration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): Total drug exposure over time.
A preliminary PK study is essential to understand how frequently the compound needs to be administered to maintain therapeutic concentrations.
Troubleshooting Guide
Q5: I am not observing any therapeutic effect at my initial doses. What should I do?
A5: If you observe no efficacy, consider the following troubleshooting steps:
-
Confirm Target Engagement: First, verify that 3A4-PL1601 is reaching its intended target (MEK1/2) in the tumor or tissue of interest. This can be done by measuring the levels of downstream biomarkers, such as phosphorylated ERK (p-ERK), via Western blot or immunohistochemistry.
-
Review Dosing and Bioavailability: The dose may be too low or the compound may have poor bioavailability via the chosen administration route. Consider increasing the dose in a stepwise manner, ensuring it remains below the MTD. A pilot pharmacokinetic study can confirm systemic exposure.
-
Check Formulation: Ensure the compound is fully dissolved and stable in the vehicle. Precipitation of the compound can lead to a lower effective dose being administered.
Q6: I am observing signs of toxicity (e.g., weight loss, lethargy) in the mice. What is the appropriate course of action?
A6: The observation of toxicity requires immediate action:
-
Dose Reduction: Immediately reduce the dose. A 25-50% reduction is a common starting point.
-
Monitor Closely: Increase the frequency of monitoring for clinical signs of toxicity (e.g., daily weight checks, behavioral observation).
-
Re-evaluate the MTD: If toxicity is observed at a dose previously thought to be safe, a more thorough MTD study may be required with smaller dose escalation steps. Refer to the MTD protocol below.
Q7: There is high variability in tumor growth or other endpoints between mice in the same treatment group. How can I reduce this?
A7: High variability can obscure true treatment effects. To mitigate this:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique, and measurement times, are highly standardized.
-
Animal Homogeneity: Use mice of the same age, sex, and genetic background.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers and increase statistical power.
-
Check Dosing Accuracy: Verify the accuracy of your dosing preparation and administration to ensure each animal receives the intended dose.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol aims to identify the highest dose of 3A4-PL1601 that can be administered without causing unacceptable toxicity.
-
Animal Allocation: Use healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old). Assign 3-5 mice per dose group.
-
Dose Escalation: Start with a low dose (e.g., 5 mg/kg). Administer the dose daily for 5-7 days.
-
Monitoring: Monitor animals daily for:
-
Body weight (a loss of >15-20% is a common endpoint).
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Food and water intake.
-
-
Escalation Step: If no significant toxicity is observed, escalate the dose in the next group of mice (e.g., to 10 mg/kg, 20 mg/kg, 40 mg/kg, and so on).
-
MTD Definition: The MTD is the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity appear.
Protocol 2: Dose-Response (Efficacy) Study
This protocol is designed to determine the optimal therapeutic dose of 3A4-PL1601 in a relevant mouse tumor model (e.g., xenograft or syngeneic).
-
Model Establishment: Implant tumor cells into mice. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: 3A4-PL1601 at 0.25x MTD.
-
Group 3: 3A4-PL1601 at 0.5x MTD.
-
Group 4: 3A4-PL1601 at 1x MTD.
-
-
Administration: Administer the assigned treatment daily (or as determined by PK data) for a set period (e.g., 21 days).
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Record animal body weights at the same time.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for biomarker analysis (e.g., p-ERK levels) to confirm on-target activity.
Protocol 3: Basic Pharmacokinetic (PK) Analysis
This protocol provides a simplified method to assess the systemic exposure of 3A4-PL1601.
-
Animal Groups: Use healthy, non-tumor-bearing mice. Assign 3 mice per time point.
-
Dosing: Administer a single dose of 3A4-PL1601 (e.g., at the MTD) via the intended route (e.g., IP or PO).
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at endpoint) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Processing: Process the blood to isolate plasma and store it at -80°C until analysis.
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of 3A4-PL1601 in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, t½, AUC).
Data Presentation
Table 1: Example Results from a Maximum Tolerated Dose (MTD) Study
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Assessment |
| Vehicle | +2.5% | None observed | - |
| 10 | +1.8% | None observed | Tolerated |
| 20 | -3.5% | None observed | Tolerated |
| 40 | -12.1% | Mild lethargy on Day 3-4 | MTD |
| 80 | -21.5% | Significant lethargy, ruffled fur | Exceeded MTD |
Table 2: Example Data from a Dose-Response (Efficacy) Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean p-ERK Level (Relative Units) |
| Vehicle | 0 | 1540 ± 210 | 0% | 1.00 |
| 3A4-PL1601 | 10 | 1125 ± 180 | 27% | 0.65 |
| 3A4-PL1601 | 20 | 750 ± 150 | 51% | 0.31 |
| 3A4-PL1601 | 40 | 410 ± 95 | 73% | 0.12 |
Table 3: Example Pharmacokinetic Parameters of 3A4-PL1601 (20 mg/kg, IP)
| Parameter | Value | Unit |
| Cmax | 2.5 | µg/mL |
| Tmax | 1.0 | hour |
| AUC (0-24h) | 15.8 | µg·h/mL |
| t½ (half-life) | 4.5 | hours |
Visualizations
Addressing off-target toxicity of PL1601 payload
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating and addressing the potential off-target toxicity of the PL1601 payload. The following resources are designed to help troubleshoot common experimental issues and ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is Polo-like kinase 1 (PLK1) and why is it a target in cancer therapy?
A1: Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a central role in regulating multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis.[1] Many types of cancer exhibit high levels of PLK1 expression, which often correlates with aggressive tumor growth and a poor prognosis for the patient.[2][3] Because cancer cells can become dependent on PLK1 for their rapid proliferation, inhibiting its function is a promising strategy for anticancer therapy.[4]
Q2: What is "off-target toxicity" in the context of the this compound payload?
A2: Off-target toxicity occurs when the this compound payload interacts with and inhibits proteins other than its intended target, PLK1.[5] These unintended interactions can lead to cellular damage and adverse effects, complicating the interpretation of experimental data and potentially causing dose-limiting toxicities in a clinical setting.[4][6] For payloads delivered via an Antibody-Drug Conjugate (ADC), off-target toxicity can also result from the premature release of the payload, allowing it to diffuse and affect healthy, non-targeted cells.[7]
Q3: My cells are showing significant cytotoxicity, but my target engagement assay is weak. Could this be an off-target effect?
A3: Yes, this is a classic indicator of a potential off-target effect. If the observed cytotoxicity of this compound does not correlate with its engagement of PLK1, it strongly suggests that the payload is killing cells by interacting with one or more other essential proteins.[5] It is crucial to validate that the drug's mechanism of action is indeed through its intended target.[6][8]
Q4: How can I differentiate between on-target and off-target cytotoxicity in my experiments?
A4: The most definitive method is to use a genetic approach, such as CRISPR-Cas9, to knock out the intended target (PLK1).[5][8] If this compound remains cytotoxic in cells that no longer express PLK1, the cell-killing effect is unequivocally off-target.[5] Other strategies include using a structurally similar but inactive version of this compound as a negative control and performing kinome-wide screening to identify other potential targets.[9]
Q5: What are the most common off-target kinase families for ATP-competitive inhibitors?
A5: The ATP-binding pocket is highly conserved across the human kinome.[10] Consequently, ATP-competitive inhibitors often exhibit cross-reactivity with other kinases. Common off-target families include other members of the PLK family, Aurora kinases, and Cyclin-dependent kinases (CDKs), which share structural similarities in their ATP-binding sites.[11] Comprehensive kinase profiling is the best way to determine the specific off-target profile of this compound.[9][12]
Q6: Can the delivery method (e.g., as an ADC payload) influence the off-target profile of this compound?
A6: Absolutely. As an ADC payload, the toxicity profile is influenced by factors beyond the payload itself. The stability of the linker is critical; a linker that releases the payload prematurely in circulation can lead to systemic, off-target toxicity in healthy tissues.[7][] Furthermore, even with a stable linker, the payload can diffuse out of the target cell after its release and affect neighboring cells, a phenomenon known as the "bystander effect," which can contribute to both efficacy and off-target toxicity.[7]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or High Cytotoxicity at Low Concentrations
This situation often arises when a compound's activity is mediated by a potent off-target interaction.
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome |
| Inhibition of an unknown off-target kinase. | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[9] | Identification of potential off-target kinases that could be responsible for the observed phenotype. |
| The observed effect is independent of PLK1 inhibition. | Perform a target validation study using CRISPR-Cas9 to knock out PLK1.[5][8] | If this compound remains cytotoxic in PLK1-knockout cells, the effect is confirmed to be off-target. |
| The effect is due to the chemical properties of the payload, not target inhibition. | Synthesize and test a structurally similar but inactive analog of this compound as a negative control.[9] | The inactive analog should not produce the same phenotype, confirming the effect is target-dependent (though not necessarily on-target). |
Issue 2: Inconsistent Cytotoxicity Results Across Different Cell Lines
Variability between cell lines can obscure the true mechanism of action.
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome |
| Variable expression of PLK1. | Quantify PLK1 protein expression levels in all tested cell lines using Western Blot or qPCR. | A clear correlation between PLK1 expression and this compound sensitivity would support an on-target mechanism. |
| Variable expression of an unknown off-target protein. | If a primary off-target is identified via kinome profiling, confirm its expression levels across the panel of cell lines. | A correlation between off-target expression and sensitivity would help explain inconsistencies. |
Visualizations
Caption: Simplified PLK1 signaling pathway during mitosis.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance to PL1601-Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PL1601-based Antibody-Drug Conjugates (ADCs).
Introduction to this compound-Based ADCs
This compound is a novel antibody-drug conjugate designed for the treatment of solid tumors expressing the fictional target "Tumor-Associated Antigen X" (TAA-X). It comprises a humanized IgG1 monoclonal antibody targeting TAA-X, a cleavable linker, and a potent topoisomerase I inhibitor payload. Upon binding to TAA-X on the cancer cell surface, this compound is internalized, and the payload is released, leading to DNA damage and apoptosis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: Reduced Efficacy of this compound in a Previously Sensitive Cell Line
Question: My TAA-X-positive cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes and how can I investigate this?
Answer: Reduced efficacy in a previously sensitive cell line often points to the development of acquired resistance. The primary mechanisms can be categorized as target-related, payload-related, or issues with the ADC's intracellular trafficking.
Potential Causes and Troubleshooting Steps:
-
Downregulation of TAA-X Expression: The cancer cells may have reduced the expression of the target antigen on their surface.
-
Recommendation: Quantify TAA-X surface expression using flow cytometry and compare the resistant cell line to the parental, sensitive cell line.
-
-
Increased Efflux of the Payload: The cancer cells may have upregulated multidrug resistance (MDR) transporters, which actively pump the payload out of the cell.
-
Recommendation: Perform a payload accumulation assay. Additionally, you can test the efficacy of this compound in combination with known MDR inhibitors.
-
-
Alterations in Intracellular Trafficking: Changes in the endosomal-lysosomal pathway can prevent the efficient release of the payload.
-
Recommendation: Use confocal microscopy to visualize the internalization and trafficking of a fluorescently labeled version of this compound.
-
Summary of Hypothetical Experimental Data:
| Cell Line | TAA-X Expression (MFI) | Payload Accumulation (Relative Units) | This compound IC50 (nM) |
| Parental Sensitive | 850 | 100 | 5 |
| Resistant Sub-clone | 210 | 95 | 58 |
| Resistant + MDR Inhibitor | 215 | 98 | 55 |
Issue 2: High Off-Target Toxicity Observed in In Vivo Models
Question: I am observing significant toxicity in my in vivo studies at doses where I expect to see anti-tumor efficacy. What could be the cause?
Answer: High off-target toxicity can stem from several factors, including linker instability, non-specific uptake of the ADC, or expression of the target antigen on healthy tissues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to topoisomerase I inhibitor-based ADCs like this compound?
A1: Resistance can occur through various mechanisms, including:
-
Target-Related: Downregulation or mutation of TAA-X.
-
Trafficking: Impaired internalization or lysosomal degradation.
-
Payload-Related: Upregulation of drug efflux pumps (e.g., MDR1), or mutations in the topoisomerase I enzyme.
-
DNA Damage Response: Enhanced DNA repair mechanisms in the cancer cell.
Caption: this compound mechanism of action and points of resistance.
Q2: How can I proactively screen for potential resistance to this compound in my cell models?
A2: You can generate resistant cell lines through continuous exposure to increasing concentrations of this compound. Once a resistant population is established, you can use transcriptomic and proteomic analyses to identify the underlying resistance mechanisms.
Experimental Protocols
Protocol 1: Quantification of TAA-X Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest 1x10^6 cells (both parental and suspected resistant lines) and wash with ice-cold FACS buffer (PBS + 2% FBS).
-
Blocking: Resuspend cells in 100 µL of FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes on ice.
-
Primary Antibody Staining: Add a fluorescently conjugated anti-TAA-X antibody (or the this compound antibody itself if labeled) at a pre-determined optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Compare the Mean Fluorescence Intensity (MFI) between the parental and resistant cell lines.
Protocol 2: Payload Accumulation Assay
-
Cell Seeding: Seed 5x10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a fluorescently labeled version of the payload or a dye-conjugated version of this compound for various time points (e.g., 1, 4, and 24 hours).
-
Washing: At each time point, wash the cells three times with cold PBS to remove any non-internalized compound.
-
Lysis: Lyse the cells in a buffer compatible with fluorescence measurement.
-
Quantification: Measure the fluorescence intensity using a plate reader.
-
Analysis: Compare the relative fluorescence units (RFU) between parental and resistant cells at each time point.
How to minimize aggregation of 3A4-PL1601
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the aggregation of 3A4-PL1601, a novel antibody-drug conjugate (ADC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 3A4-PL1601 and why might it aggregate?
A1: 3A4-PL1601 is an antibody-drug conjugate comprised of a humanized IgG1 antibody (3A4) targeting the kidney-associated antigen 1 (KAAG1), site-specifically conjugated to the cytotoxic payload PL1601.[1][2] The payload contains a pyrrolobenzodiazepine (PBD) dimer, which is hydrophobic.[1] Protein aggregation can be driven by the exposure of hydrophobic patches, and the hydrophobic nature of the PBD payload in ADCs can increase the propensity for aggregation and precipitation over time.[3][4]
Q2: How can I detect aggregation of my 3A4-PL1601 sample?
A2: Aggregation can be detected through several methods:
-
Visual Inspection: Obvious precipitation or cloudiness in the solution.[3]
-
Size Exclusion Chromatography (SEC): Appearance of high molecular weight species eluting in the void volume.[3]
-
Dynamic Light Scattering (DLS): Detection of an increase in particle size and polydispersity.[3]
-
UV-Vis Spectroscopy: An increase in light scattering can lead to an apparent increase in absorbance at wavelengths such as 340 nm.[3]
-
Loss of Activity: A decrease in the biological activity of the ADC can be an indirect indicator of aggregation.[3][5]
Q3: What are the general best practices for storing 3A4-PL1601 to minimize aggregation?
A3: Due to the hydrophobic nature of the payload, freezer storage of ADCs is generally not recommended as the freezing process can accelerate aggregation.[4] For short-term storage (a few weeks to months), 4°C is often suitable.[4] For longer-term storage, lyophilization from a stabilizing buffer may be an option.[4] It is crucial to aliquot the ADC to avoid repeated freeze-thaw cycles if freezing is necessary.[5][6]
Troubleshooting Guide
Q1: I observed precipitation in my 3A4-PL1601 sample after thawing. What should I do?
A1: This is likely due to cryo-aggregation. Phosphate-buffered saline (PBS) is not ideal for storing proteins at freezing temperatures as it can cause a drop in pH.[7] If you must freeze your sample, consider the following:
-
Buffer Exchange: Exchange the buffer to a cryo-protectant formulation. A common choice for antibodies is a histidine buffer (pH 5.5-6.5) which can improve stability.[7][8]
-
Add Cryoprotectants: Supplement your buffer with cryoprotectants like glycerol (10-50%) or sucrose (e.g., 250 mM) to prevent aggregation during freezing.[5][6][9]
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen before transferring to -80°C to minimize the formation of ice crystals.[7]
Q2: My 3A4-PL1601 concentration is high, and I am seeing aggregation. How can I mitigate this?
A2: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[5][8]
-
Lower the Concentration: If your experimental protocol allows, work with a lower concentration of the ADC.[5]
-
Optimize the Buffer: At high concentrations, the choice of buffer is critical. Screen different pH values and salt concentrations to find the optimal conditions for solubility. Proteins are often least soluble at their isoelectric point (pI).[5]
-
Use Stabilizing Excipients: Consider adding stabilizers to your formulation. Arginine (e.g., 0.5-1 M) has been shown to be an effective aggregation inhibitor for some proteins.[9]
Q3: I am performing a conjugation or labeling reaction and notice aggregation. What could be the cause?
A3: The conditions of the reaction buffer can significantly impact ADC stability.
-
Maintain Appropriate pH: Ensure the pH of your reaction buffer is in a range that maintains the stability of the antibody. For many antibodies, a pH range of 5.5 to 6.5 is optimal.[8]
-
Control Ionic Strength: Both very low and very high salt concentrations can promote aggregation.[3][10] Try titrating the salt concentration (e.g., NaCl or KCl) to find an optimal level.[3][10]
-
Add Reducing Agents: If aggregation is due to the formation of non-native disulfide bonds, consider adding a reducing agent like DTT or TCEP, especially if your protocol involves cysteine residues.[5][10]
Data and Protocols
Summary of Recommended Starting Conditions for Minimizing Aggregation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 4°C for short-term; -80°C for long-term (with cryoprotectant) | Avoids freeze-thaw stress which can induce aggregation.[4][5] |
| pH | 5.5 - 6.5 (screen for optimal) | Most antibodies are stable in a slightly acidic environment.[8] |
| Buffer System | Histidine, Citrate | These buffers are commonly used in commercial antibody formulations for stability.[4][8] |
| Protein Concentration | As low as experimentally feasible | Higher concentrations increase the risk of aggregation.[5] |
| Additives/Excipients | Glycerol (10-50%), Sucrose (~250 mM), Arginine (0.5-1 M), Polysorbate 20 (e.g., 0.02%) | Cryoprotectants, stabilizers, and non-ionic detergents can prevent aggregation.[3][5][6][9] |
Experimental Protocol: Buffer Exchange Using Spin Columns
This protocol is for exchanging the buffer of a small volume of 3A4-PL1601 to a more suitable storage or experimental buffer.
-
Prepare the Spin Column: Choose a spin column with a molecular weight cutoff (MWCO) appropriate for your ADC (e.g., 30 kDa).
-
Equilibrate the Column:
-
Add 500 µL of the new, desired buffer to the column.
-
Centrifuge at the manufacturer's recommended speed for 1-2 minutes.
-
Discard the flow-through.
-
Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
-
Load the Sample:
-
Add your 3A4-PL1601 sample to the equilibrated column.
-
Centrifuge at a lower speed (consult manufacturer's protocol) for 2-4 minutes to concentrate the sample. Do not spin to dryness.
-
-
Dilute and Re-concentrate:
-
Add the new buffer to the column to bring the sample back to the original volume.
-
Gently mix the sample in the column with a pipette tip.
-
Centrifuge again as in step 3.
-
Repeat this dilution and re-concentration step 2-3 times to ensure a thorough buffer exchange.
-
-
Recover the Sample:
-
Invert the spin column into a clean collection tube.
-
Centrifuge for 2-3 minutes to recover the concentrated, buffer-exchanged 3A4-PL1601.
-
Visualizations
Caption: Factors contributing to 3A4-PL1601 aggregation and corresponding preventative measures.
Caption: A systematic workflow for troubleshooting 3A4-PL1601 aggregation issues.
References
- 1. adctmedical.com [adctmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. cellmosaic.com [cellmosaic.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. leukocare.com [leukocare.com]
- 9. researchgate.net [researchgate.net]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Improving the Therapeutic Index of PL1601 Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing experiments involving PL1601 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound conjugates?
A1: this compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of a monoclonal antibody that selectively binds to a tumor-associated antigen on cancer cells. Following binding, the conjugate is internalized, and the cytotoxic payload is released, leading to cell death. The goal is to maximize cancer cell killing while minimizing damage to healthy tissues, thereby improving the therapeutic index.
Q2: How can we improve the therapeutic index of our this compound conjugate?
A2: Improving the therapeutic index involves optimizing the balance between efficacy and toxicity. Key strategies include:
-
Optimizing the Drug-to-Antibody Ratio (DAR): A lower DAR may reduce toxicity but also efficacy, while a higher DAR can increase toxicity.
-
Linker Stability: Employing a more stable linker can prevent premature payload release in circulation, reducing off-target toxicity.
-
Antibody Engineering: Modifying the antibody to enhance its binding affinity or reduce its immunogenicity can improve tumor targeting and reduce side effects.
-
Payload Selection: Using a payload with a different mechanism of action or potency might widen the therapeutic window.
Q3: We are observing aggregation of our this compound conjugate after conjugation. What could be the cause?
A3: Aggregation of ADCs is a common issue that can affect efficacy and safety. Potential causes include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.
-
Conjugation Chemistry: The conjugation process itself, including the use of organic solvents and changes in pH, can induce protein denaturation and aggregation.
-
Buffer Conditions: The formulation buffer (pH, ionic strength, excipients) may not be optimal for maintaining the stability of the conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation reaction. | Optimize reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time, temperature). Ensure the antibody has accessible conjugation sites. |
| Instability of the linker-payload. | Use a fresh batch of the linker-payload and verify its purity and reactivity. | |
| High Off-Target Toxicity in vivo | Premature payload release. | Consider using a more stable linker technology (e.g., enzyme-cleavable linkers that are stable in plasma). |
| Non-specific uptake of the ADC. | Evaluate the biodistribution of the ADC to identify tissues with high off-target uptake. Consider engineering the antibody to reduce non-specific binding. | |
| Inconsistent Results in Cytotoxicity Assays | Variation in cell plating density. | Ensure consistent cell seeding density across all wells and experiments. |
| Cell line instability or heterogeneity. | Perform regular cell line authentication and characterization. | |
| ADC Aggregation | High hydrophobicity due to high DAR. | Aim for a lower, more homogeneous DAR. Include stabilizing excipients in the formulation. |
| Suboptimal buffer conditions. | Screen different buffer formulations (pH, salts, surfactants) to improve ADC solubility and stability. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
This protocol outlines the determination of DAR using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
This compound conjugate sample
-
HIC column
-
Mobile Phase A: High salt buffer
-
Mobile Phase B: Low salt buffer
-
HPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the this compound conjugate sample onto the column.
-
Elute the different drug-loaded species using a gradient of decreasing salt concentration (increasing Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas corresponding to different drug-loaded species.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the potency of the this compound conjugate in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound conjugate (serial dilutions)
-
Untreated control and isotype control ADC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound conjugate. Include untreated and isotype control ADC wells.
-
Incubate for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the conjugate concentration.
Signaling Pathways and Workflows
Caption: Mechanism of action of the this compound conjugate.
Caption: Experimental workflow for this compound conjugate development.
Caption: Troubleshooting logic for a low therapeutic index.
PL1601 Synthesis Scale-Up Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of PL1601, a potent drug-linker used in Antibody-Drug Conjugates (ADCs). This compound is comprised of a pyrrolobenzodiazepine (PBD) dimer cytotoxic payload (such as SG3199), a cleavable dipeptide linker (e.g., valine-alanine), and a spacer moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of the PBD dimer component of this compound?
A1: Scaling up the synthesis of pyrrolobenzodiazepine (PBD) dimers presents several significant challenges. These highly potent compounds are often poorly soluble in common organic solvents, which can complicate reaction kinetics, purification, and handling at larger scales.[1] PBD dimers are also sensitive to acid, light, and oxygen, necessitating carefully controlled reaction and storage conditions to prevent degradation.[1] The multi-step nature of the synthesis often involves complex chiral structures, and maintaining enantiomeric purity during scale-up can be difficult, with risks of epimerization.[2] Furthermore, the extreme cytotoxicity of PBD dimers (OEB 5/6) requires specialized containment facilities and handling protocols to ensure operator safety during GMP manufacturing.[3]
Q2: How can the solubility issues of PBD dimers be addressed during large-scale synthesis and purification?
A2: Addressing the poor solubility of PBD dimers is critical for successful scale-up. One approach is the use of co-solvents or solvent mixtures to improve solubility. For purification, reverse-phase HPLC is often employed, and significant development is required to optimize the mobile phase composition for efficient separation and recovery at a gram scale and beyond.[1] The use of hydrophilic moieties, such as polyethylene glycol (PEG) linkers, can also be incorporated into the drug-linker design to improve the solubility of the final this compound construct, which in turn can facilitate the conjugation process in aqueous buffer systems.[4]
Q3: What are the common impurities encountered during PBD dimer synthesis and how can they be minimized?
A3: Common impurities in PBD dimer synthesis can include starting material and reagent carry-over, diastereomers resulting from epimerization, and degradation products from exposure to acid, light, or oxygen.[1][5] Minimizing these impurities requires strict control over reaction conditions, including temperature, reaction time, and atmosphere. The use of high-purity starting materials and reagents is also essential. Robust purification methods, such as multi-column chromatography, may be necessary to separate closely related impurities.[6] Process analytical technology (PAT) can be implemented to monitor reaction progress and impurity formation in real-time, allowing for adjustments to be made during the process.
Q4: What are the key considerations for the scale-up of the Val-Ala dipeptide linker synthesis?
A4: The scale-up of the valine-alanine (Val-Ala) dipeptide linker synthesis requires careful control of coupling conditions to prevent side reactions and ensure high yields. A significant challenge is the potential for epimerization at the chiral centers of the amino acids, which can lead to diastereomeric impurities that are difficult to separate from the desired product.[7] The choice of coupling reagents, solvents, and temperature all play a crucial role in minimizing this risk. Protecting group strategy is another key consideration to ensure selective reaction at the desired functional groups. The final deprotection step must be optimized to be efficient and clean, avoiding degradation of the dipeptide linker.
Q5: How does the final conjugation of this compound to the antibody affect the overall process, and what are the challenges at scale?
A5: The conjugation of the this compound drug-linker to the monoclonal antibody (mAb) is a critical step that must be carefully controlled to achieve a consistent drug-to-antibody ratio (DAR).[8] Challenges at scale include ensuring homogenous reaction conditions in large volumes, managing the stability of both the antibody and the drug-linker, and the removal of unreacted this compound and other process-related impurities.[9] The purification of the resulting ADC is typically performed using techniques like tangential flow filtration (TFF), which must be optimized for the specific ADC to ensure efficient removal of impurities while maximizing product recovery.[9]
Troubleshooting Guides
PBD Dimer Synthesis Scale-Up
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Multi-step Synthesis | Incomplete reactions at one or more steps. | Optimize reaction conditions (temperature, time, stoichiometry) for each step at a smaller, representative scale before scaling up. Implement in-process controls (IPCs) to monitor reaction completion. |
| Degradation of intermediates or final product. | Ensure strict exclusion of oxygen and light. Use degassed solvents. Evaluate the stability of intermediates under the reaction and work-up conditions. | |
| Poor recovery during work-up and purification. | Optimize extraction and precipitation procedures. For chromatography, screen different stationary and mobile phases to improve separation and recovery. | |
| Presence of Diastereomeric Impurities | Epimerization during a reaction or work-up step. | Identify the step causing epimerization. Modify reaction conditions (e.g., use a non-basic amine, lower temperature). Consider alternative synthetic routes that avoid harsh conditions. |
| Product Degradation During Purification | Sensitivity to acidic or basic conditions in chromatography. | Use a buffered mobile phase for HPLC. Minimize the exposure time of the product to the stationary phase. Consider alternative purification techniques like crystallization if feasible. |
| Oxidation of the PBD core. | Add antioxidants to the mobile phase. Perform purification under an inert atmosphere. | |
| Difficulty in Removing Residual Solvents | High boiling point solvents used in the final steps. | Select lower boiling point solvents where possible. Optimize drying conditions (temperature, vacuum, time). Consider lyophilization for the final product. |
Val-Ala Linker Synthesis Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Coupling Reaction | Insufficient activation of the carboxylic acid. | Screen different coupling reagents (e.g., HATU, HOBt/EDC). Optimize the stoichiometry of the coupling reagents. |
| Steric hindrance. | Consider a different protecting group strategy. Use a less hindered base. | |
| Epimerization of Amino Acid Stereocenters | Use of a strong base or elevated temperatures. | Use a non-nucleophilic base (e.g., DIPEA). Maintain low reaction temperatures. |
| Prolonged reaction times. | Monitor the reaction closely and quench it as soon as it is complete. | |
| Difficult Removal of Protecting Groups | Incomplete deprotection reaction. | Optimize deprotection conditions (reagent, solvent, temperature, time). |
| Degradation of the dipeptide during deprotection. | Screen for milder deprotection conditions. |
Experimental Protocols
Representative Synthesis of a PBD Dimer Core
This protocol is a representative example and should be optimized for specific PBD dimer analogues.
Step 1: Dimerization of PBD Monomers
-
Dissolve the PBD monomer phenol precursor in a suitable solvent such as acetone in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Add a base, for example, potassium carbonate, to the solution.[10]
-
Add the linking agent (e.g., diiodopentane) to the reaction mixture.[10]
-
Heat the reaction mixture to a controlled temperature (e.g., 60 °C) and monitor the reaction progress by HPLC until the starting material is consumed.[10]
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected PBD dimer.
Step 2: Deprotection of the PBD Dimer
-
Dissolve the protected PBD dimer in a suitable solvent like dichloromethane (DCM) under an inert atmosphere.[10]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., pyrrolidine).[10]
-
Stir the reaction at room temperature and monitor by HPLC.[10]
-
Once the deprotection is complete, purify the reaction mixture by preparative reverse-phase HPLC to yield the final PBD dimer core.[5]
Representative Synthesis of a Val-Ala Linker
Step 1: Coupling of Boc-Valine and Alanine Methyl Ester
-
Dissolve Boc-Val-OH and H-Ala-OMe·HCl in a suitable solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C and add a coupling reagent, for example, HATU.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude dipeptide by column chromatography.
Step 2: Saponification of the Methyl Ester
-
Dissolve the protected dipeptide in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete.
-
Acidify the reaction mixture and extract the product.
-
Dry and concentrate to obtain the Boc-Val-Ala-OH linker.
Visualizations
Caption: High-level workflow for the synthesis of the this compound drug-linker.
Caption: A logical flow for troubleshooting common scale-up synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiation of PBD Dimers by Lipophilicity Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GMP ADC Manufacturing & Bioconjugation - Olon France [gtp-bioways.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Your Guide To Producing ADCs That Meet cGMP Expectations [bioprocessonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 3A4-PL1601
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification methods of the antibody-drug conjugate (ADC) 3A4-PL1601.
Introduction to 3A4-PL1601 Purification
3A4-PL1601 is an antibody-drug conjugate composed of a humanized IgG1 monoclonal antibody (3A4) targeting the Kidney-associated antigen 1 (KAAG1), site-specifically conjugated to the cytotoxic payload PL1601. The purification of ADCs like 3A4-PL1601 is a critical process that requires the removal of impurities such as unconjugated antibody, free drug-linker, and process-related contaminants, while preserving the integrity and activity of the final product. The heterogeneity introduced by the conjugation reaction presents unique challenges that necessitate specialized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the purification of 3A4-PL1601?
A1: The primary CQAs for 3A4-PL1601 purification include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. Site-specific conjugation technologies aim for a homogeneous DAR.[1][2]
-
Purity: Absence of product-related impurities (e.g., aggregates, fragments, unconjugated antibody) and process-related impurities (e.g., host cell proteins, DNA, free payload).
-
Potency: The biological activity of the ADC, which is dependent on both the antibody's binding affinity and the cytotoxicity of the payload.
-
Stability: The physical and chemical stability of the ADC under various storage and handling conditions.[3]
Q2: Which chromatography techniques are most suitable for purifying 3A4-PL1601?
A2: A multi-step chromatography approach is typically employed for ADC purification.[1][4]
-
Affinity Chromatography (Protein A): Often used as an initial capture step to separate the antibody and ADC from the majority of host cell proteins and other impurities.[5][6]
-
Hydrophobic Interaction Chromatography (HIC): A key method for separating ADC species with different DAR values, as the conjugation of the hydrophobic payload increases the overall hydrophobicity of the antibody.[7][][9]
-
Ion-Exchange Chromatography (IEX): Can be used to remove charged variants, aggregates, and remaining impurities.[2][]
-
Size Exclusion Chromatography (SEC): Primarily used for aggregate removal and buffer exchange.[4][]
Q3: How can I remove unconjugated payload (free drug-linker)?
A3: Removal of the cytotoxic free drug-linker is a critical safety consideration.[10]
-
Tangential Flow Filtration (TFF): An effective method for removing small molecules like the free drug-linker through diafiltration.[2][4]
-
Size Exclusion Chromatography (SEC): Can also separate the large ADC from the small free drug-linker.[]
-
Hydrophobic Interaction Chromatography (HIC): May also contribute to the removal of the hydrophobic free drug-linker.
Q4: What causes aggregation of 3A4-PL1601 during purification and how can it be minimized?
A4: Aggregation can be caused by several factors, including the increased hydrophobicity from the payload, exposure to harsh buffer conditions (e.g., low pH elution from Protein A), and high protein concentration.[11] To minimize aggregation:
-
Use mild elution conditions whenever possible.
-
Optimize buffer composition, including pH, ionic strength, and the addition of excipients.
-
Minimize protein concentration steps or perform them under conditions known to be stabilizing.
-
Employ chromatography steps like SEC specifically for aggregate removal.[]
Troubleshooting Guides
Problem 1: Low Yield of Purified 3A4-PL1601
| Possible Cause | Recommended Solution |
| Protein Precipitation during Purification | Optimize buffer conditions (pH, ionic strength) to maintain protein solubility. Consider adding stabilizing excipients.[12] |
| Non-specific Binding to Chromatography Resins | Adjust buffer conditions to reduce non-specific interactions. For IEX, optimize salt concentration and pH. For HIC, adjust the salt concentration in the binding buffer.[12] |
| Loss during Filtration Steps | Ensure appropriate membrane type and pore size for tangential flow filtration to avoid protein loss due to membrane binding. |
| Inefficient Elution from Chromatography Column | Optimize elution conditions (e.g., lower pH for Protein A, gradient steepness for IEX and HIC). Ensure sufficient elution volume is used.[13] |
Problem 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize conjugation reaction parameters (e.g., reaction time, temperature, reagent concentrations). |
| Ineffective Separation of DAR Species by HIC | Optimize the HIC method: screen different resins, adjust the salt concentration and gradient profile for better resolution.[7][9][14] |
| Instability of the Linker-Payload | Ensure purification conditions are mild to prevent cleavage of the drug-linker.[3] |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| High Levels of Aggregates | Incorporate a size exclusion chromatography (SEC) step for polishing.[] Optimize elution conditions in previous steps to minimize aggregate formation. |
| Residual Free Drug-Linker | Include a dedicated tangential flow filtration (TFF) or size exclusion chromatography (SEC) step for its removal.[2][4] |
| Host Cell Protein (HCP) Contamination | Ensure the initial Protein A capture step is efficient. Consider adding an ion-exchange chromatography (IEX) step for further HCP removal.[14] |
Experimental Protocols
Protocol 1: Two-Step Purification of 3A4-PL1601
This protocol describes a common two-step purification strategy for an IgG1-based ADC like 3A4-PL1601.
Step 1: Protein A Affinity Chromatography (Capture)
-
Column: Use a pre-packed Protein A affinity column.
-
Equilibration: Equilibrate the column with 5 column volumes (CV) of phosphate-buffered saline (PBS), pH 7.4.[13]
-
Loading: Load the clarified cell culture supernatant containing 3A4-PL1601 onto the column.
-
Wash: Wash the column with 10 CV of PBS, pH 7.4, or until the UV absorbance at 280 nm returns to baseline.[13]
-
Elution: Elute the bound ADC with 5-10 CV of a low pH elution buffer (e.g., 100 mM glycine, pH 2.7).[13] Collect fractions and immediately neutralize them with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Analysis: Pool the fractions containing the purified ADC and analyze for protein concentration, purity (SDS-PAGE), and aggregation (SEC-HPLC).
Step 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation and Polishing
-
Buffer Preparation:
-
Sample Preparation: Adjust the ammonium sulfate concentration of the pooled and neutralized Protein A eluate to 1.0 M by adding Mobile Phase A.
-
Column: Use a suitable HIC column (e.g., Butyl or Phenyl).
-
Equilibration: Equilibrate the column with 5 CV of 100% Mobile Phase A.
-
Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CV. Species with higher DAR will elute at lower salt concentrations (later in the gradient).
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the fractions for DAR, purity, and aggregate content to pool the fractions that meet the desired product specifications.
Data Presentation
Table 1: Hypothetical Purification Summary for 3A4-PL1601
| Purification Step | Total Protein (mg) | Yield (%) | Purity (by SEC-HPLC, % Monomer) | Average DAR (by HIC-HPLC) |
| Clarified Supernatant | 500 | 100 | 85 | 1.95 |
| Protein A Eluate | 450 | 90 | 95 | 1.95 |
| HIC Pool (DAR 2.0) | 380 | 76 | >98 | 2.0 |
Visualizations
Caption: A typical experimental workflow for the purification of 3A4-PL1601.
Caption: A troubleshooting decision tree for low purification yield.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 11. Purification of immunoglobulin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Two-step Purification of Mouse Monoclonal IgG1 Using HiTrap® Protein G HP for the Capture Step [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Resolving Inconsistent Results in PLK1 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Polo-like kinase 1 (PLK1).
Troubleshooting Guides
Issue 1: High Variability in PLK1 Inhibitor IC50 Values
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of our PLK1 inhibitor across different experimental runs. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a frequent challenge in PLK1 inhibitor studies. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inhibitor Integrity and Handling | Storage: Ensure the inhibitor is stored at the recommended temperature and protected from light and moisture to prevent degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Solvent Quality: Use high-quality, anhydrous DMSO for stock solutions, as water content can impact inhibitor solubility and stability. Prepare fresh dilutions for each experiment. |
| Cellular Factors | Cell Health: Monitor cell viability and morphology. Unhealthy or stressed cells can exhibit altered responses to inhibitors. Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways. Cell Density: Ensure consistent cell seeding density across all wells and plates. Over-confluent or sparse cultures will yield variable results. |
| Assay Conditions | Incubation Time: Standardize the duration of inhibitor treatment. "Edge Effect" in Microplates: Be aware of the "edge effect," where wells on the perimeter of a microplate are prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or water to maintain humidity. |
| Reagent Quality | Serum and Media: Use the same batch of fetal bovine serum (FBS) and cell culture media for a set of experiments, as batch-to-batch variability can influence cell growth and drug response. |
Issue 2: Inconsistent Results in In Vitro PLK1 Kinase Assays
Question: Our in vitro kinase assays with recombinant PLK1 are showing high background signal and poor reproducibility. How can we improve our assay performance?
Answer: High background and poor reproducibility in in vitro kinase assays can obscure the true inhibitory effect of your compound. Optimizing your assay components and procedure is crucial.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Enzyme Purity and Activity | Enzyme Quality: Ensure the purity of the recombinant PLK1 enzyme. Contaminating kinases can lead to non-specific substrate phosphorylation and high background. Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that yields a robust signal without being in excess. |
| Substrate Specificity | Substrate Choice: If using a peptide substrate, verify its specificity for PLK1. Non-specific phosphorylation can contribute to background noise. Casein is a commonly used generic substrate, but its phosphorylation by other kinases can be a limitation.[1][2] |
| ATP Concentration | Optimal ATP Level: Determine the Michaelis constant (Km) for ATP in your assay system. Using an ATP concentration close to the Km can improve the sensitivity of the assay for ATP-competitive inhibitors. |
| Buffer Components | DTT Concentration: Ensure the presence of a reducing agent like Dithiothreitol (DTT) in the kinase buffer to maintain enzyme activity. |
Frequently Asked Questions (FAQs)
Q1: What are the key upstream activators and downstream targets of PLK1?
A1: PLK1 is a central regulator of mitosis. Its activity is initiated by upstream kinases, and it, in turn, phosphorylates a multitude of downstream substrates to orchestrate cell cycle progression. Key components of the PLK1 signaling pathway include:
-
Upstream Activators: Aurora A and its co-factor TPX2 are crucial for the activation of PLK1.[3]
-
Downstream Targets: PLK1 has numerous downstream targets, including CDC25, WEE1, and the Anaphase-Promoting Complex (APC), which are critical for mitotic entry and exit.[3]
Q2: How can I confirm that the observed cellular phenotype is due to PLK1 inhibition and not off-target effects?
A2: Distinguishing on-target from off-target effects is critical for validating your results. The following strategies can be employed:
-
Use Structurally Different Inhibitors: Test a second, structurally unrelated PLK1 inhibitor. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Approaches: Use RNA interference (siRNA or shRNA) or CRISPR/Cas9 to specifically knockdown or knockout the PLK1 gene. Compare the resulting phenotype with that observed with your inhibitor.
-
Rescue Experiments: In a PLK1 knockdown or knockout background, express a version of PLK1 that is resistant to your inhibitor. If this rescues the phenotype, it confirms the on-target activity of your compound.
Q3: What is the typical subcellular localization of PLK1, and how might this affect my experiments?
A3: PLK1 localization is highly dynamic and changes throughout the cell cycle. It is found in the nucleus during the S and G2 phases and relocates to the centrosomes, kinetochores, and central spindle during mitosis.[4][5] When performing immunofluorescence or cellular fractionation experiments, it is important to consider the cell cycle stage of your cell population, as this will dictate the localization of PLK1.
Experimental Protocols
PLK1 In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[4][6]
Materials:
-
Recombinant active PLK1 enzyme
-
PLK1 substrate (e.g., dephosphorylated casein)
-
PLK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP solution
-
PLK1 inhibitor
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the PLK1 inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (e.g., 5% DMSO).
-
Add 2 µl of the PLK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
Cell Viability Assay (MTT/CCK-8 Format)
This protocol measures cell viability by assessing metabolic activity.[7]
Materials:
-
Cancer cell line of interest (e.g., HCT116, DLD-1)
-
Complete cell culture medium
-
PLK1 inhibitor
-
MTT or CCK-8 reagent
-
96-well plates
-
Solubilization buffer (for MTT assay)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PLK1 inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot for PLK1 Expression
This protocol is for detecting the levels of PLK1 protein in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PLK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PLK1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Simplified PLK1 signaling pathway.
Caption: Troubleshooting workflow for inconsistent PLK1 results.
References
- 1. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. promega.com [promega.com]
- 5. PLK1 (208G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK1 antibody (10305-1-AP) | Proteintech [ptglab.com]
Validation & Comparative
Comparative Analysis of 3A4-PL1601: A Novel Antibody-Drug Conjugate for Targeted Anti-Tumor Therapy
This guide provides a comprehensive comparison of the anti-tumor activity of 3A4-PL1601, a novel antibody-drug conjugate (ADC), with other therapeutic alternatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of its pre-clinical performance based on available experimental data.
Introduction to 3A4-PL1601
3A4-PL1601 is an antibody-drug conjugate that targets the Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen with high expression in various malignancies, including ovarian, triple-negative breast cancer (TNBC), and renal cell carcinoma, while having restricted expression in normal tissues.[1][2] The ADC is composed of a humanized anti-KAAG1 antibody (3A4) site-specifically conjugated to a pyrrolobenzodiazepine (PBD) dimer cytotoxin (SG3199) via a cleavable linker.[1][2][3] This design allows for targeted delivery of the potent cytotoxic payload to cancer cells expressing KAAG1.
Mechanism of Action
The proposed mechanism of action for 3A4-PL1601 involves a multi-step process. The 3A4 antibody component of the ADC binds to the KAAG1 protein on the surface of cancer cells.[1][2] Following binding, the ADC-KAAG1 complex is internalized by the cell and co-localizes with lysosomes.[1][2] Inside the lysosome, the linker is cleaved, releasing the PBD dimer cytotoxin SG3199. This potent DNA-damaging agent then leads to cell death.
Quantitative Data Summary
The following tables summarize the pre-clinical in vitro and in vivo anti-tumor activity of 3A4-PL1601.
Table 1: In Vitro Cytotoxicity of 3A4-PL1601
| Cell Line | Cancer Type | KAAG1 Expression | IC50 (nM) |
| SKOV-3 | Ovarian Carcinoma | High | 1 - 2 |
| KAAG1-low/negative cells | Various | Low/Negative | No specific potency |
Data extracted from a study on a similar KAAG1-targeting ADC, AB-3A4-vcMMAE, which provides an indication of the potency of this class of ADCs.[4]
Table 2: In Vivo Efficacy of 3A4-PL1601 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment and Dose | Outcome | Study Duration |
| MDA-MB-231 | Triple-Negative Breast Cancer | Single dose, 0.6 mg/kg | 4/8 partial responders, 3/8 complete responders (2 tumor-free) | 59 days |
| SN12C | Renal Cell Carcinoma | Single dose, 1 mg/kg | Sustained tumor growth control, 2/8 partial responders | 60 days |
Data based on pre-clinical characterization of 3A4-PL1601.[1][2]
Table 3: Tolerability and Pharmacokinetics of 3A4-PL1601
| Species | Cross-reactivity | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |
| Rat | Non-cross-reactive | 1 mg/kg | ~8 days |
| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~6 days |
Pharmacokinetic data for 3A4-PL1601.[3]
Comparison with Alternative Anti-Tumor Therapies
3A4-PL1601's targeted approach offers potential advantages over traditional chemotherapy and may be compared to other targeted therapies such as other ADCs, monoclonal antibodies, and small molecule inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the results.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of 3A4-PL1601 is determined using a cell viability assay.
In Vivo Xenograft Model Study
The anti-tumor efficacy of 3A4-PL1601 in a living organism is assessed using xenograft models.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231, SN12C) are subcutaneously implanted into immunodeficient mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³).[4]
-
Treatment Administration: Mice are randomized into treatment groups and administered 3A4-PL1601, a vehicle control, or an isotype control ADC intravenously as a single dose.[3]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: The study is concluded after a defined period (e.g., 59-60 days), and tumor response (partial response, complete response) is evaluated.[1][2]
Conclusion
The pre-clinical data for 3A4-PL1601 demonstrates potent and specific anti-tumor activity in KAAG1-expressing cancer models.[1][2] Its targeted delivery of a highly potent cytotoxic agent offers a promising therapeutic strategy. Further clinical development is warranted to establish its safety and efficacy in human patients.[1][2]
References
Unveiling Specificity: A Comparative In Vivo Analysis of 3A4-PL1601 and Isotype Control ADC
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a promising modality, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. A critical aspect of preclinical validation for any new ADC is the demonstration of its target-specific anti-tumor activity. This guide provides a comparative analysis of the in vivo performance of 3A4-PL1601, an ADC targeting Kidney-associated antigen 1 (KAAG1), against a non-targeting isotype control ADC. The data underscores the importance of antigen-dependent cytotoxicity and the utility of isotype controls in ADC development.
In Vivo Efficacy: 3A4-PL1601 Demonstrates Potent and Target-Specific Anti-Tumor Activity
Preclinical studies in xenograft models of human cancers have demonstrated the potent and durable anti-tumor efficacy of 3A4-PL1601.[1][2] In contrast, an isotype control ADC, utilizing the same linker and payload technology but lacking specificity for KAAG1, showed no significant anti-tumor activity.[1][2] This highlights that the therapeutic effect of 3A4-PL1601 is driven by its specific binding to KAAG1-expressing tumor cells.
Summary of In Vivo Anti-Tumor Activity
| Treatment Group | Dose (mg/kg) | Xenograft Model | Outcome |
| 3A4-PL1601 | 0.6 | MDA-MB-231 (Triple-Negative Breast Cancer) | 4/8 partial responders, 3/8 complete responders (2 tumor-free survivors at day 59) |
| Isotype Control ADC | Not specified | MDA-MB-231 (Triple-Negative Breast Cancer) | No activity observed |
| Vehicle | Not applicable | MDA-MB-231 (Triple-Negative Breast Cancer) | No activity observed |
| 3A4-PL1601 | 0.3, 0.6, 1 | SN12C (Renal Cell Carcinoma) | Potent, dose-dependent anti-tumor activity; 1 mg/kg resulted in sustained tumor growth control and 2/8 partial responders at day 60 |
The Critical Role of the Isotype Control
An isotype control ADC is an essential negative control in in vivo studies.[3][4][5][6] It has the same antibody framework (e.g., IgG1), linker, and cytotoxic payload as the therapeutic ADC but is directed against an antigen not present in the experimental system.[4][6] This allows researchers to distinguish between the specific, target-mediated effects of the ADC and any non-specific effects that might arise from the antibody backbone or the payload itself.[3][6] The lack of efficacy observed with the isotype control ADC in the 3A4-PL1601 studies confirms that the anti-tumor activity is not a result of non-specific uptake or payload leakage.
Experimental Design and Workflow
The in vivo evaluation of 3A4-PL1601 against an isotype control ADC typically follows a standardized workflow designed to assess anti-tumor efficacy and tolerability in animal models bearing human tumor xenografts.
References
A Comparative Guide to Pyrrolobenzodiazepine (PBD) Dimer Payloads: Evaluating the Efficacy of PL1601
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PL1601's pyrrolobenzodiazepine (PBD) dimer payload, SG3199, with other notable PBD dimer payloads used in antibody-drug conjugates (ADCs). The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of cytotoxic payloads for targeted cancer therapy.
Introduction to PBD Dimer Payloads
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that exert their cytotoxic effects by cross-linking DNA. This mechanism of action is distinct from other commonly used ADC payloads, such as tubulin inhibitors, and is effective in both dividing and non-dividing cells. PBD dimers bind to the minor groove of DNA and form a covalent bond with guanine bases on opposite strands, leading to cell cycle arrest and apoptosis.[1] The unique structure of PBD dimers causes minimal distortion of the DNA helix, which may allow them to evade DNA repair mechanisms, contributing to their high potency.[1]
This compound is an antibody-drug conjugate that utilizes the PBD dimer payload SG3199. This guide will compare the efficacy of SG3199 against other clinically relevant PBD dimer payloads, including DGN462.
In Vitro Efficacy Comparison
The in vitro cytotoxicity of PBD dimer payloads is a key indicator of their potential therapeutic efficacy. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) of various PBD dimer payloads against a range of human cancer cell lines.
| Payload | Cancer Cell Line | Assay Type | IC50 / GI50 (pM) | Reference |
| SG3199 (from this compound) | Mean of 38 cell lines | GI50 | 151.5 | [2][3] |
| Hematological (mean of 17 lines) | GI50 | 31.76 | [2] | |
| Solid Tumor (mean of 21 lines) | GI50 | 248.36 | [2] | |
| DGN462 | Various cell lines | IC50 | 2 - 3000 | [4] |
| AML xenografts | MED | 0.6 mg/kg (conjugate) | [4] | |
| Head and neck squamous cell carcinoma | MED | 1.6 mg/kg (conjugate) | [4] |
Note: Direct head-to-head comparisons of all payloads in the same study are limited. The data presented is compiled from different studies and experimental conditions may vary. GI50 refers to the concentration causing 50% growth inhibition, while IC50 is the concentration causing 50% inhibition of a specific biological function. MED is the minimal efficacious dose in vivo.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of ADCs with different PBD dimer payloads.
An ADC utilizing the DGN462 payload demonstrated significant anti-tumor activity in a head and neck squamous cell carcinoma model, with a minimal efficacious dose (MED) of 1.6 mg/kg.[4] In an acute myeloid leukemia (AML) xenograft model, a CD33-targeting DGN462 ADC showed high activity with an MED of 0.6 mg/kg (conjugate dose).[4]
ADCs incorporating SG3199 have also shown potent, dose-dependent anti-tumor activity in various xenograft models. For instance, an anti-DLK-1 ADC with SG3199 resulted in complete responses in a neuroblastoma xenograft model at a dose of 1 mg/kg.[5] Similarly, an anti-AXL ADC with SG3199 led to complete responses and tumor-free survivors in a triple-negative breast cancer xenograft model at a 1 mg/kg dose.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.[1][6]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Antibody-Drug Conjugates (ADCs) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADCs. Include wells with untreated cells as a negative control and wells with a vehicle control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. The IC50 value, the concentration of ADC that causes 50% inhibition of cell viability, is then determined by plotting a dose-response curve.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of ADCs in xenograft mouse models.[7][8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional)
-
Antibody-Drug Conjugates (ADCs) of interest
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ cells) in a suitable medium (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Group Formation and Dosing: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADCs and vehicle control intravenously (i.v.) via the tail vein according to the specified dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences between the treatment and control groups.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of PBD dimers and a typical experimental workflow for evaluating ADC efficacy.
Caption: Mechanism of action of a PBD dimer-based ADC.
Caption: Experimental workflow for ADC efficacy evaluation.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PL1601 vs. MMAE-Based Antibody-Drug Conjugates
A Comprehensive Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed head-to-head comparison of two prominent payload classes: the pyrrolobenzodiazepine (PBD) dimer-based PL1601 and the widely utilized auristatin derivative, monomethyl auristatin E (MMAE). Through a comprehensive review of available preclinical data, this report aims to equip researchers, scientists, and drug development professionals with the information necessary to make informed decisions in the design and selection of next-generation ADCs.
Executive Summary
This comparison guide delves into the preclinical performance of this compound, exemplified by the ADC 3A4-PL1601, and representative MMAE-based ADCs, Ladiratuzumab vedotin and Lifastuzumab vedotin, in relevant cancer indications such as triple-negative breast cancer (TNBC) and ovarian cancer. The analysis covers key aspects of their mechanism of action, in vitro cytotoxicity, in vivo efficacy, and safety profiles. While direct head-to-head studies are limited, a comparative analysis of available data suggests distinct characteristics for each payload class, offering a nuanced perspective on their potential therapeutic applications.
Mechanism of Action: DNA Damage vs. Microtubule Inhibition
The fundamental difference between this compound and MMAE lies in their distinct mechanisms of inducing cell death. This divergence in cytotoxic strategy has profound implications for their potency, spectrum of activity, and potential for overcoming drug resistance.
This compound (PBD Dimer - SG3199): DNA Cross-linking Agent
The payload of this compound is the PBD dimer SG3199. PBD dimers are highly potent DNA-interactive agents that bind to the minor groove of DNA and form covalent interstrand cross-links. This cross-linking prevents the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to apoptotic cell death.[1][2]
MMAE (Auristatin): Microtubule Inhibitor
Monomethyl auristatin E (MMAE) is a synthetic analog of the natural antimitotic agent dolastatin 10. MMAE exerts its cytotoxic effect by inhibiting the polymerization of tubulin, a critical component of microtubules.[3] Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a primary indicator of its potential therapeutic efficacy. Here, we compare the cytotoxic activity of 3A4-PL1601 and representative MMAE-based ADCs in relevant cancer cell lines.
Table 1: In Vitro Cytotoxicity Data
| ADC | Target | Cancer Type | Cell Line | IC₅₀ (ng/mL) | Reference |
| 3A4-PL1601 | KAAG1 | Triple-Negative Breast Cancer | MDA-MB-231 | 0.15 | [1] |
| Renal Cell Carcinoma | SN12C | 0.08 | [1] | ||
| Ovarian Cancer | OVCAR-3 | 0.03 | [1] | ||
| Ladiratuzumab vedotin | LIV-1 | Triple-Negative Breast Cancer | Multiple | Not specified | [4][5] |
| Lifastuzumab vedotin | NaPi2b | Ovarian Cancer | OVCAR-3 | ~10 | [6] |
| Sofituzumab vedotin | MUC16 | Ovarian Cancer | OVCAR-3 | ~30 | [7][8] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line characteristics. Direct comparison should be made with caution.
Bystander Effect: A Key Differentiator
The bystander effect, where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a crucial attribute for ADCs, particularly in the context of heterogeneous tumors.
This compound (PBD Dimer): PBD dimers are known to be membrane-permeable, enabling a potent bystander effect. Preclinical studies have suggested that PBD-based ADCs may require fewer antigen-positive cells to mediate bystander killing compared to MMAE-based ADCs, likely due to their higher intrinsic potency.
MMAE: MMAE is also membrane-permeable and capable of inducing a bystander effect.[9] However, the extent of this effect may be influenced by the level of antigen expression on surrounding cells and the overall tumor microenvironment.
In Vivo Efficacy in Preclinical Models
Xenograft models provide a valuable platform for assessing the in vivo anti-tumor activity of ADCs.
Table 2: In Vivo Efficacy Data in Xenograft Models
| ADC | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| 3A4-PL1601 | Triple-Negative Breast Cancer | MDA-MB-231 | 0.6 mg/kg, single dose | 3/8 complete responses, 4/8 partial responses | [2] |
| Renal Cell Carcinoma | SN12C | 1 mg/kg, single dose | Sustained tumor growth control, 2/8 partial responses | [2] | |
| Ladiratuzumab vedotin | Triple-Negative Breast Cancer | Patient-Derived | Not specified | Tumor growth inhibition | [5] |
| Lifastuzumab vedotin | Ovarian Cancer | OVCAR-3 | 2.4 mg/kg, every 3 weeks | Tumor growth inhibition | [6] |
3A4-PL1601 demonstrated significant and durable anti-tumor activity in both TNBC and renal cancer xenograft models with a single low dose.[2] In the MDA-MB-231 TNBC model, a single 0.6 mg/kg dose resulted in complete or partial responses in the majority of animals.[2] For MMAE-based ADCs, Ladiratuzumab vedotin has shown anti-tumor activity in TNBC preclinical models, and Lifastuzumab vedotin demonstrated efficacy in ovarian cancer xenografts.[5][6] Direct comparison of the magnitude of effect is challenging due to differences in the models, dosing regimens, and reported endpoints.
Safety and Tolerability
The therapeutic window of an ADC is critically dependent on its safety profile. Preclinical toxicology studies in relevant animal models are essential for predicting potential adverse effects in humans.
Table 3: Preclinical Safety Data
| ADC/Payload | Species | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| 3A4-PL1601 | Rat (non-binding) | 1 mg/kg | Not specified | [1] |
| Cynomolgus Monkey | 0.8 mg/kg | Not specified | [1] | |
| MMAE-based ADCs | Rat & Monkey | Variable | Hematologic, lymphoid, reproductive, skin, ocular | [6][10][11] |
Preclinical studies with 3A4-PL1601 established an MTD of 1 mg/kg in rats and 0.8 mg/kg in cynomolgus monkeys.[1] The toxicities associated with PBD dimers are generally related to their DNA-damaging mechanism and can include myelosuppression and liver toxicity.
MMAE-based ADCs have a well-characterized toxicity profile, with common findings including hematologic toxicities (neutropenia, thrombocytopenia), peripheral neuropathy, and ocular toxicities.[6][10][11] These off-target toxicities are generally considered to be payload-related and can be dose-limiting.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key assays used in the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[2][10][11]
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant cultured cancer cells or patient-derived tumor fragments into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various dose levels). Administer the treatment intravenously or intraperitoneally according to the study design.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.[12][13]
Conclusion
The choice between a this compound (PBD dimer)-based and an MMAE-based ADC payload is a multifaceted decision that depends on the specific therapeutic context, including the target antigen, tumor type, and desired safety profile.
-
This compound (PBD Dimer): Offers exceptional potency, which may translate to efficacy against tumors with low antigen expression and a robust bystander effect. However, the high potency also necessitates careful management of potential on-target and off-target toxicities.
-
MMAE: Represents a clinically validated and well-characterized payload with a more established safety profile. While generally less potent than PBD dimers, its ability to induce a bystander effect and its proven efficacy in several approved ADCs make it a reliable choice for many applications.
Ultimately, the selection of the optimal payload requires a thorough evaluation of preclinical data and a clear understanding of the desired therapeutic window for a given ADC candidate. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. onclive.com [onclive.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. tandfonline.com [tandfonline.com]
- 6. onclive.com [onclive.com]
- 7. Emerging role of mucins in antibody drug conjugates for ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofituzumab Vedotin Overview - Creative Biolabs [creativebiolabs.net]
- 9. Antibody-drug conjugates in metastatic triple negative breast cancer: a spotlight on sacituzumab govitecan, ladiratuzumab vedotin, and trastuzumab deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of 3A4-PL1601 Cross-Reactivity and Preclinical Performance
This guide provides a detailed comparison of the antibody-drug conjugate (ADC) 3A4-PL1601 and its alternative, AB-3A4-vcMMAE, with a focus on cross-reactivity, preclinical efficacy, and safety profiles. 3A4-PL1601, also known as ADCT-901, is an investigational ADC comprising a humanized anti-KAAG1 antibody (3A4) conjugated to a pyrrolobenzodiazepine (PBD) dimer payload (PL1601).[1][2] Kidney-associated antigen 1 (KAAG1) is a promising therapeutic target due to its high expression in various solid tumors, including ovarian, triple-negative breast, and castration-resistant prostate cancers, with restricted expression in normal tissues.[1] This differential expression profile makes it an attractive candidate for targeted cancer therapies.
Interspecies Cross-Reactivity of 3A4-PL1601
Preclinical assessment of ADCs necessitates the selection of relevant animal models for toxicological and pharmacokinetic studies. A critical step in this process is determining the cross-reactivity of the antibody component with the target antigen in different species. Studies have shown that the 3A4 antibody component of 3A4-PL1601 exhibits species-specific binding.
Key Findings:
-
Cynomolgus Monkey: The cynomolgus monkey has been identified as a cross-reactive species, making it a suitable model for evaluating the safety and pharmacokinetic profile of 3A4-PL1601.[1]
-
Rat: In contrast, the rat is a non-cross-reactive species.[3] This distinction is crucial for interpreting toxicology data, as off-target toxicities can be assessed in this model without the confounding effects of on-target binding.
Comparative Preclinical Data: 3A4-PL1601 vs. AB-3A4-vcMMAE
To provide a comprehensive overview of 3A4-PL1601's preclinical profile, this section compares its performance with AB-3A4-vcMMAE, an alternative ADC that utilizes the same anti-KAAG1 antibody but is conjugated to a different cytotoxic payload, monomethyl auristatin E (MMAE).[3]
Table 1: Comparison of ADC Components
| Component | 3A4-PL1601 (ADCT-901) | AB-3A4-vcMMAE |
| Antibody | 3A4 (humanized anti-KAAG1 IgG1) | AB-3A4 (anti-KAAG1) |
| Payload | This compound (PBD dimer - SG3199) | Monomethyl Auristatin E (MMAE) |
| Linker | Cathepsin-cleavable | Valine-Citrulline (vc) |
Table 2: In Vitro Cytotoxicity
| ADC | Cell Lines | IC50 |
| 3A4-PL1601 | KAAG1-expressing cancer cell lines | Data not specified |
| AB-3A4-vcMMAE | KAAG1-expressing cancer cells | 1-2 nM[3] |
Table 3: In Vivo Efficacy in Xenograft Models
| ADC | Cancer Type | Model | Key Outcomes |
| 3A4-PL1601 | Triple-Negative Breast Cancer | MDA-MB-231 | Potent and durable anti-tumor efficacy[3] |
| 3A4-PL1601 | Renal Cancer | SN12C | Potent and durable anti-tumor efficacy[3] |
| AB-3A4-vcMMAE | Ovarian Adenocarcinoma | SK-OV-3 | Rapid and sustained tumor regression[3] |
| AB-3A4-vcMMAE | Prostate Adenocarcinoma | PC-3 | Significant, dose-related tumor regression[3] |
| AB-3A4-vcMMAE | Triple-Negative Breast Cancer | MDA-MB-231 | Significant tumor regression with no recurrence[3] |
Table 4: Preclinical Safety and Pharmacokinetics
| ADC | Species | Cross-Reactivity | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |
| 3A4-PL1601 | Rat | Non-cross-reactive | 1 mg/kg[3] | ~8 days[3] |
| 3A4-PL1601 | Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg[1][3] | ~6 days[1][3] |
| AB-3A4-vcMMAE | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols were utilized in the preclinical characterization of 3A4-PL1601.
Cell Binding and Cross-Reactivity Assessment
-
Method: Standard Flow Cytometry
-
Protocol:
-
Cells from the species of interest (e.g., human, cynomolgus monkey, rat) are harvested and washed.
-
Cells are incubated with varying concentrations of the 3A4 antibody.
-
A fluorescently labeled secondary antibody that binds to the 3A4 antibody is added.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
An increase in fluorescence intensity compared to control indicates binding of the antibody to the cell surface antigen.
-
In Vitro Cytotoxicity Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Protocol:
-
KAAG1-expressing cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of 3A4-PL1601 or a relevant control ADC.
-
After a predetermined incubation period, CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated.[3]
-
Pharmacokinetic (PK) Analysis
-
Method: Electrochemiluminescence Immunoassay (ECLIA)
-
Protocol:
-
Serum samples are collected from test animals (rats and cynomolgus monkeys) at various time points following intravenous administration of 3A4-PL1601.[3]
-
Microplates are coated with a capture antibody (biotinylated anti-human IgG-Fc).
-
Serum samples containing 3A4-PL1601 are added to the wells.
-
A detection antibody (anti-human IgG-Fc-sulfotag conjugated) is added, which binds to the captured 3A4-PL1601.
-
Upon application of an electrical stimulus, the sulfotag emits light, which is measured by an ECLIA instrument.
-
The concentration of the ADC in the serum is determined by comparing the signal to a standard curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity and preclinical viability of an antibody-drug conjugate like 3A4-PL1601.
References
PL1601: A Preclinical Performance Benchmark Against Existing Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of PL1601, an investigational antibody-drug conjugate (ADC), against established therapies for triple-negative breast cancer (TNBC) and renal cell carcinoma (RCC). The data presented is based on publicly available preclinical studies and is intended to offer an objective overview for research and drug development professionals.
Introduction to this compound
This compound is an antibody-drug conjugate composed of a humanized IgG1 antibody, 3A4, targeting the kidney-associated antigen 1 (KAAG1), which is expressed in a high percentage of ovarian tumors, triple-negative breast cancers, and castration-resistant prostate cancer, with restricted expression in normal tissues.[1][2] The antibody is site-specifically conjugated to a cytotoxic payload, this compound, which contains the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[1] The drug-to-antibody ratio (DAR) is approximately 2.[1]
Mechanism of Action
The proposed mechanism of action for 3A4-PL1601 begins with the binding of the 3A4 antibody to KAAG1 on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the PBD dimer payload, SG3199. SG3199 then travels to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links. These cross-links are designed to be difficult for the cell's DNA repair mechanisms to resolve, leading to cell cycle arrest and ultimately, apoptosis.
Preclinical Performance Data
The following tables summarize the preclinical performance of 3A4-PL1601 in comparison to standard-of-care therapies in TNBC and RCC models. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Triple-Negative Breast Cancer (TNBC)
Cell Line Model: MDA-MB-231 (human breast adenocarcinoma) Animal Model: Athymic Nude Mice
| Treatment Agent | Dosage | Efficacy Endpoint | Results | Reference |
| 3A4-PL1601 | 0.6 mg/kg (single dose) | Response Rate (Day 59) | 4/8 Partial Response (PR), 3/8 Complete Response (CR), 2/8 Tumor-Free Survivors | [2] |
| Vehicle Control | N/A | Tumor Growth | No activity observed | [2] |
| Isotype Control ADC | N/A | Tumor Growth | No activity observed | [2] |
| Doxorubicin | 5 mg/kg | Tumor Growth Inhibition | Moderate inhibition of tumor growth | [3] |
| Paclitaxel | 10 mg/kg/day | Tumor Growth | Decreased tumor growth compared to control | [4] |
Renal Cell Carcinoma (RCC)
Cell Line Model: SN12C (human renal cell carcinoma) Animal Model: CB.17 SCID Mice
| Treatment Agent | Dosage | Efficacy Endpoint | Results | Reference |
| 3A4-PL1601 | 0.3, 0.6, 1 mg/kg (single dose) | Tumor Growth | Potent and dose-dependent anti-tumor activity | [2] |
| 3A4-PL1601 | 1 mg/kg (single dose) | Response Rate (Day 60) | 2/8 Partial Response (PR) | [2] |
| Sunitinib | 40 mg/kg/day | Tumor Growth | Reduction of tumor growth | [5] |
| Sunitinib | 80 mg/kg | Tumor Growth | Stasis of tumor growth | [6] |
| Axitinib | Not specified | Tumor Growth | Dose-dependent inhibition of tumor growth | [7] |
| Everolimus | 0.25-1 mg/kg/day | Tumor Growth Inhibition | Dose-dependent inhibition of tumor growth | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
The in vitro cytotoxicity of 3A4-PL1601 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] This method determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[1]
General Protocol:
-
Cell Plating: Cancer cell lines are seeded in opaque-walled multiwell plates and incubated.
-
Compound Addition: A dilution series of the test compound (e.g., 3A4-PL1601, isotype control ADC) is added to the wells. Control wells with medium alone are included for background luminescence.
-
Incubation: Plates are incubated for a specified period (e.g., 144 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis, followed by a brief incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
In Vivo Xenograft Studies
The in vivo anti-tumor activity of 3A4-PL1601 was evaluated in xenograft models of TNBC and RCC.[1]
General Protocol:
-
Cell Implantation: Human cancer cells (MDA-MB-231 for TNBC or SN12C for RCC) are subcutaneously injected into immunocompromised mice (athymic nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive a single intravenous (i.v.) dose of 3A4-PL1601, a vehicle control, or an isotype control ADC.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing tumor growth in the treated groups to the control groups. Endpoints include tumor growth inhibition, partial responses (significant tumor regression), and complete responses (disappearance of the tumor).
-
Survival Analysis: In some studies, mice are monitored for survival.
Conclusion
The preclinical data available for 3A4-PL1601 demonstrates potent and specific anti-tumor activity in in vitro and in vivo models of KAAG1-expressing TNBC and RCC.[2] The ADC showed durable anti-tumor efficacy, including partial and complete responses in xenograft models, at well-tolerated doses.[2] When compared to historical preclinical data for standard-of-care therapies, this compound appears to offer a promising therapeutic approach. However, it is crucial to acknowledge that these are preclinical findings, and the translation of these results to clinical efficacy in humans requires further investigation through well-controlled clinical trials. The information presented in this guide is intended to provide a foundation for understanding the preclinical profile of this compound and to facilitate informed decisions in the context of cancer drug development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Cleavable vs. Non-Cleavable Linkers for PL1601: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides a comparative analysis of cleavable and non-cleavable linkers in the context of PL1601, a potent pyrrolobenzodiazepine (PBD) dimer-based drug-linker.
This compound incorporates the PBD dimer cytotoxin SG3199 and is designed to be conjugated to a monoclonal antibody. The inherent design of this compound utilizes a cleavable linker system.[1] This analysis will compare the known characteristics of ADCs using the cleavable this compound with a hypothetical ADC employing a non-cleavable linker conjugated to the same PBD payload.
Introduction to Linker Technology in ADCs
Linkers are a pivotal component of ADCs, connecting the antibody to the cytotoxic payload.[2] They are designed to be stable in systemic circulation and to release the payload at the tumor site.[2] The two primary categories of linkers are cleavable and non-cleavable, distinguished by their mechanism of payload release.[2][3]
Cleavable linkers are designed to be selectively cleaved by enzymes, changes in pH, or the reducing environment found within tumor cells.[3][4] This allows for the release of the payload in its native, highly potent form, which can then exert its cytotoxic effect.[2] A key feature of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[4]
Non-cleavable linkers , in contrast, rely on the complete degradation of the antibody within the lysosome to release the payload.[5] This results in a payload-linker-amino acid complex.[5] Non-cleavable linkers generally exhibit greater stability in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity.[5][6]
Comparative Data of Cleavable vs. Non-Cleavable Linkers for a this compound-based ADC
To illustrate the differences, we will compare the reported preclinical data of 3A4-PL1601, an ADC targeting Kidney-associated antigen 1 (KAAG1) and utilizing the cleavable valine-alanine linker inherent to this compound, with a hypothetical 3A4-ADC utilizing a non-cleavable linker with the same PBD payload.[4][7]
| Feature | 3A4-PL1601 (Cleavable Linker) | Hypothetical 3A4-PBD (Non-Cleavable Linker) |
| Payload | SG3199 (PBD Dimer) | SG3199 (PBD Dimer) |
| Linker Type | Valine-Alanine (Protease-cleavable) | e.g., Maleimidocaproyl (MC) |
| Mechanism of Payload Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Degradation of the antibody in the lysosome |
| Released Cytotoxin | Unmodified SG3199 | SG3199-linker-amino acid complex |
| Bystander Effect | Yes (potent, cell-permeable payload) | Limited to no (charged amino acid complex has poor cell permeability) |
| Plasma Stability | Generally stable, but potential for premature cleavage | High stability |
| Therapeutic Window | Potentially narrower due to risk of off-target toxicity from premature payload release | Potentially wider due to higher stability and lower off-target toxicity |
| Efficacy against Heterogeneous Tumors | Potentially higher due to bystander effect | Potentially lower, limited to antigen-positive cells |
In Vitro and In Vivo Performance
The following tables summarize key performance data from preclinical studies of 3A4-PL1601 and expected outcomes for a non-cleavable counterpart based on published data for similar ADCs.[1][4][6][8]
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | 3A4-PL1601 IC50 (ng/mL) | Hypothetical Non-Cleavable ADC IC50 (ng/mL) |
| KAAG1-positive | High | Potent (e.g., 11-48 ng/mL) | Potent, but potentially slightly higher IC50 |
| KAAG1-negative | None | Inactive | Inactive |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Dosing | 3A4-PL1601 Outcome | Hypothetical Non-Cleavable ADC Outcome |
| TNBC Xenograft | Single dose, 0.6 mg/kg | 3/8 complete responses, 2/8 tumor-free survivors | Tumor stasis or partial response at similar doses |
| Renal Carcinoma Xenograft | Single dose, 1 mg/kg | Sustained tumor growth control, 2/8 partial responses | Tumor stasis at a comparable or slightly higher dose |
Table 3: Tolerability
| Species | 3A4-PL1601 MTD | Hypothetical Non-Cleavable ADC MTD |
| Cynomolgus Monkey | ≥ 0.8 mg/kg | Potentially higher due to increased stability |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture : Culture target antigen-positive and -negative cell lines in appropriate media.
-
ADC Treatment : Plate cells and treat with serial dilutions of the ADC.
-
Incubation : Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo®.
-
Data Analysis : Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.
In Vivo Xenograft Model
-
Tumor Implantation : Subcutaneously implant tumor cells into immunocompromised mice.
-
Tumor Growth : Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration : Administer the ADC intravenously as a single dose or in a fractionated dosing schedule.
-
Tumor Measurement : Measure tumor volume and body weight regularly.
-
Efficacy Endpoints : Evaluate tumor growth inhibition, partial responses, complete responses, and tumor-free survivors.
Pharmacokinetic Analysis
-
Dosing : Administer a single dose of the ADC to animals (e.g., rats, monkeys).
-
Sample Collection : Collect blood samples at various time points.
-
Analysis : Use ligand-binding assays (e.g., ELISA) to measure total antibody and conjugated ADC concentrations in plasma.
-
Parameter Calculation : Determine pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.
Visualizing the Concepts
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Mechanisms of cleavable and non-cleavable linker ADCs.
Caption: Workflow for preclinical evaluation of ADCs.
Caption: Relationship between linker type and ADC characteristics.
Conclusion
The choice between a cleavable and a non-cleavable linker for an ADC with a PBD payload like SG3199 is a strategic decision that depends on the specific therapeutic goals. The cleavable linker in this compound allows for the release of the highly potent, unmodified PBD dimer, which can result in a powerful anti-tumor effect, including the beneficial bystander killing of adjacent cancer cells.[4] This may be particularly advantageous in treating heterogeneous tumors. However, this comes with a potential risk of premature drug release and associated off-target toxicity.
A non-cleavable linker, on the other hand, offers enhanced plasma stability, which can translate to a better safety profile and a wider therapeutic window.[5][6] The trade-off is the lack of a significant bystander effect, which might limit its efficacy in tumors with varied antigen expression.[5]
Ultimately, the optimal linker strategy for a this compound-based ADC will depend on the target antigen's characteristics, the tumor microenvironment, and the desired balance between efficacy and safety. This comparative guide provides a framework for making an informed decision in the development of next-generation antibody-drug conjugates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. adctmedical.com [adctmedical.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
Validating KAAG1 as a Target for Antibody-Drug Conjugate Therapy: A Comparative Analysis of PL1601- and MMAE-Based Approaches
For Immediate Release
This guide provides a comprehensive comparison of two antibody-drug conjugates (ADCs) targeting Kidney-Associated Antigen 1 (KAAG1): ADCT-901 (3A4-PL1601), which utilizes a pyrrolobenzodiazepine (PBD) dimer payload, and AB-3A4-vcMMAE, which employs monomethyl auristatin E (MMAE) as its cytotoxic agent. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KAAG1 in oncology.
Executive Summary
KAAG1 has emerged as a promising therapeutic target in several cancers due to its high expression in tumor tissues—including ovarian, triple-negative breast, and renal cancers—and restricted expression in healthy tissues.[1][2] This differential expression profile makes it an attractive candidate for targeted therapies like ADCs. This guide details the pre-clinical validation of KAAG1 as a target through the evaluation of two distinct ADCs. While both ADCs have shown promising pre-clinical activity, the recent discontinuation of the Phase 1 clinical trial for ADCT-901 due to limited efficacy underscores the critical importance of payload selection and clinical trial design in the development of successful ADC therapies.[3]
Comparative Analysis of KAAG1-Targeting ADCs
The primary distinction between the two ADCs discussed lies in their cytotoxic payloads. ADCT-901 employs the PBD dimer SG3199, a DNA cross-linking agent, while AB-3A4-vcMMAE utilizes MMAE, a microtubule inhibitor.[1][4]
Pre-clinical Efficacy
| ADC | Target | Payload | In Vitro Potency (IC50) | In Vivo Models | Key In Vivo Findings | Reference |
| ADCT-901 (3A4-PL1601) | KAAG1 | PBD (SG3199) | Potent cytotoxicity in KAAG1-expressing cell lines. | TNBC (MDA-MB-231), Renal (SN12C) xenografts. | Significant, dose-dependent tumor regression. At 0.6 mg/kg, 3/8 complete responses in MDA-MB-231 model. | [1] |
| AB-3A4-vcMMAE | KAAG1 | MMAE | 1-2 nM in KAAG1-expressing cancer cells. | Ovarian (SK-OV-3), Prostate (PC-3), TNBC (MDA-MB-231) xenografts. | Rapid and sustained, dose-related tumor regression. Increased overall survival in an orthotopic ovarian cancer model. | [4] |
Mechanism of Action: KAAG1-Targeted ADC
The therapeutic strategy for both ADCs involves targeting KAAG1 on the surface of cancer cells. Upon binding, the ADC-KAAG1 complex is internalized, and the cytotoxic payload is released within the cell, leading to cell death.[2][5]
Caption: Mechanism of action for KAAG1-targeting ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines with varying levels of KAAG1 expression.
-
Method: Cells were seeded in 96-well plates and treated with serial dilutions of the ADC or a non-targeting control ADC for a specified duration (e.g., 72 hours).
-
Endpoint: Cell viability was assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels. IC50 values were calculated from the dose-response curves.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) were subcutaneously implanted with human cancer cells (e.g., MDA-MB-231, SK-OV-3).[1][4]
-
Treatment: Once tumors reached a specified volume, mice were treated with a single intravenous injection of the ADC, a vehicle control, or a non-targeting control ADC.[1][4]
-
Endpoint: Tumor volume was measured at regular intervals. Efficacy was determined by tumor growth inhibition, regression, and in some cases, overall survival.[1][4]
Experimental Workflow for ADC Validation
The validation of a targeted ADC therapy involves a multi-step process from target identification to clinical evaluation.
Caption: General workflow for the development and validation of an ADC.
Comparative Logic of PBD vs. MMAE Payloads
The choice of cytotoxic payload is a critical determinant of an ADC's therapeutic index. PBD dimers and auristatins represent two distinct classes of payloads with different mechanisms of action and potency.
Caption: Logical comparison of PBD and MMAE payloads for KAAG1-targeted ADCs.
Conclusion
Pre-clinical data strongly support KAAG1 as a viable target for ADC-based therapy in a range of solid tumors. Both PBD- and MMAE-based ADCs have demonstrated significant anti-tumor activity in in vitro and in vivo models. However, the discontinuation of the ADCT-901 Phase 1 trial highlights the challenges of translating pre-clinical promise into clinical success.[3] Factors such as payload potency, linker stability, and the specific tumor microenvironment can all influence clinical outcomes. Further investigation into alternative payloads and combination therapies targeting KAAG1 is warranted to fully exploit the potential of this promising cancer target.
References
Reproducibility and Comparative Analysis of Preclinical Findings for 3A4-PL1601
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive overview of the preclinical findings for 3A4-PL1601, an antibody-drug conjugate (ADC) targeting Kidney-Associated Antigen 1 (KAAG1). The data herein is intended to offer a basis for assessing the reproducibility of its preclinical performance and for comparison with alternative therapeutic strategies. While direct, independent replication studies of 3A4-PL1601 are not publicly available, this guide synthesizes the existing data and presents it alongside information on other relevant ADCs to facilitate an objective evaluation.
Executive Summary
3A4-PL1601 is an ADC composed of a humanized IgG1 antibody, 3A4, which targets KAAG1, a tumor-associated antigen expressed in a high percentage of ovarian, triple-negative breast, and castration-resistant prostate cancers, with restricted expression in normal tissues.[1] The antibody is site-specifically conjugated to PL1601, which comprises a cleavable valine-alanine linker and the potent pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[1] Preclinical studies have demonstrated that 3A4-PL1601 exhibits potent and specific anti-tumor activity in various cancer models. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and provide a comparative perspective.
Data Presentation: Quantitative Preclinical Findings
The following tables summarize the key quantitative data from preclinical studies of 3A4-PL1601 and a comparator, AB-3A4-vcMMAE, another KAAG1-targeting ADC.
Table 1: In Vitro Cytotoxicity of KAAG1-Targeting ADCs
| Cell Line | Cancer Type | ADC | IC50 (nM) |
| SK-OV-3 | Ovarian Adenocarcinoma | AB-3A4-vcMMAE | 1-2[2] |
| PC-3 | Prostate Adenocarcinoma | AB-3A4-vcMMAE | Not specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | AB-3A4-vcMMAE | Not specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3A4-PL1601 | Data not numerically specified, but potent cytotoxicity reported[1] |
| SN12C | Renal Cell Carcinoma | 3A4-PL1601 | Data not numerically specified, but potent cytotoxicity reported[1] |
Table 2: In Vivo Efficacy of KAAG1-Targeting ADCs in Xenograft Models
| ADC | Cancer Model | Dosing | Outcome |
| AB-3A4-vcMMAE | SK-OV-3 (Ovarian) | Not specified | Rapid and sustained tumor regression[2] |
| AB-3A4-vcMMAE | PC-3 (Prostate) | Not specified | Significant, dose-related tumor regression[2] |
| AB-3A4-vcMMAE | MDA-MB-231 (TNBC) | Single injection | Significant tumor regression with no recurrence after several weeks[2] |
| 3A4-PL1601 | MDA-MB-231 (TNBC) | Single dose, 0.6 mg/kg | 4/8 partial responders, 3/8 complete responders (2 tumor-free survivors at day 59)[3] |
| 3A4-PL1601 | SN12C (Renal) | Single dose, 0.3, 0.6, or 1 mg/kg | Potent and dose-dependent anti-tumor activity; 2/8 partial responders at 1 mg/kg at day 60[4] |
Table 3: Pharmacokinetic Parameters of 3A4-PL1601
| Species | Dose | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |
| Rat (non-cross-reactive) | 1 mg/kg | 1 mg/kg | ~8 days |
| Cynomolgus Monkey (cross-reactive) | 0.8 mg/kg | 0.8 mg/kg | ~6 days[1] |
Experimental Protocols
Detailed methodologies are crucial for the assessment of reproducibility. The following sections outline the protocols for key experiments cited in the preclinical evaluation of 3A4-PL1601.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of 3A4-PL1601 was assessed using a luminescence-based cell viability assay.
-
Cell Lines: A panel of human cancer cell lines with varying levels of KAAG1 expression.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[1]
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of 3A4-PL1601 or an isotype-control ADC for a specified incubation period (typically 72-120 hours).
-
At the end of the incubation, CellTiter-Glo® reagent was added to each well.
-
Luminescence was measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic curve.
-
In Vivo Xenograft Studies
The anti-tumor efficacy of 3A4-PL1601 was evaluated in mouse xenograft models.
-
Animal Models: Athymic nude mice bearing MDA-MB-231 (triple-negative breast cancer) xenografts and CB.17 SCID mice with SN12C (renal cell carcinoma) xenografts.[1]
-
Treatment Administration: 3A4-PL1601 or an isotype control ADC was administered as a single intravenous (i.v.) injection.[1] A vehicle-treated group served as a control.
-
Efficacy Endpoints:
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies were conducted in rats and cynomolgus monkeys to determine the profile of 3A4-PL1601.
-
Species: Male Sprague-Dawley rats and Mauritian cynomolgus monkeys.[1]
-
Administration: A single intravenous dose of 3A4-PL1601 was administered (1 mg/kg in rats, 0.8 mg/kg in monkeys).[1]
-
Sample Collection: Serum samples were collected at various time points post-administration.[1]
-
Bioanalysis:
-
Data Analysis: PK parameters, including half-life (t1/2) and maximum tolerated dose (MTD), were determined using non-compartmental analysis.[1]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of 3A4-PL1601.
Experimental Workflow: In Vivo Xenograft Study
The diagram below outlines the general workflow for the in vivo efficacy studies of 3A4-PL1601.
Logical Relationship: ADC Components and Function
This diagram illustrates the relationship between the components of 3A4-PL1601 and their respective functions.
References
Safety Operating Guide
Proper Disposal of PL1601: A Guide for Laboratory Professionals
Introduction
PL1601 is a component of an antibody-drug conjugate (ADC), featuring the highly potent pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199. Due to its cytotoxic nature, this compound and all associated materials must be handled with extreme caution and disposed of following stringent hazardous waste protocols. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are trained in handling highly potent compounds. Full Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double-gloving with nitrile or neoprene gloves is required. Change gloves immediately if contaminated. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols. |
Work should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of cytotoxic waste at the point of generation is critical. All items that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Description | Collection Container |
| Sharps Waste | Needles, syringes, scalpels, and glass vials contaminated with this compound. | Rigid, puncture-resistant, leak-proof sharps container with a purple lid, clearly labeled as "Cytotoxic Sharps Waste".[1][2] |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, pipette tips, and other disposables. | Leak-proof, rigid container with a purple lid, lined with a yellow bag, and clearly labeled as "Cytotoxic Waste".[1][2] |
| Liquid Waste | Unused this compound solutions, contaminated buffers, and rinsates. | Leak-proof, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw cap. Label as "Cytotoxic Liquid Waste" and specify the chemical contents. |
Step-by-Step Disposal Protocol
1. Preparation:
-
Designate a specific area within the laboratory for the accumulation of cytotoxic waste.
-
Ensure all necessary waste containers are properly assembled, labeled, and within easy reach.
2. Waste Collection:
-
Sharps: Immediately place all contaminated sharps into the designated purple-lidded sharps container.[1][2] Do not recap, bend, or break needles.
-
Solids: Place all contaminated solid waste into the purple-lidded cytotoxic waste container.[1]
-
Liquids: Carefully pour or pipette liquid waste into the designated cytotoxic liquid waste container. Avoid splashing. Rinse emptied vials and other containers with a suitable solvent (e.g., ethanol) and dispose of the rinsate as cytotoxic liquid waste.
3. Container Management:
-
Do not overfill waste containers. Fill sharps containers only to the indicated fill line.
-
Securely close all containers when not in use and before moving them.
-
Decontaminate the exterior of the waste containers with an appropriate cleaning agent before removing them from the containment area.
4. Storage and Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for collection by a licensed hazardous waste disposal service. Cytotoxic waste must be transported with a hazardous waste consignment note and ultimately destroyed via high-temperature incineration.[1]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling PL1601
IMMEDIATE ACTION REQUIRED: The specific chemical identifier "PL1601" did not correspond to a publicly available Safety Data Sheet (SDS). The following guidance is based on general best practices for handling potentially hazardous chemicals. It is imperative to locate the specific SDS for this compound before commencing any work.
This guide provides crucial safety and logistical information for the handling and disposal of chemical compounds in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals. All personnel must review and understand this information before handling any chemical substances.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensuring laboratory safety. The following table summarizes the recommended PPE for handling potentially hazardous chemicals. Note: The specific type of PPE (e.g., glove material) must be determined based on the chemical's properties as detailed in its SDS.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant. The specific material (e.g., nitrile, butyl rubber) and thickness should be chosen based on the chemical's breakthrough time and permeation rate.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required when there is a risk of splashes or sprays.[1] Safety glasses with side shields may be sufficient for handling small quantities of less hazardous materials. |
| Respiratory Protection | Respirator | Required if handling volatile substances, powders, or performing operations that may generate aerosols. The type of respirator and cartridge must be selected based on the chemical's airborne concentration and exposure limits. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is the minimum requirement. For highly toxic or corrosive materials, a chemically resistant apron or suit may be necessary.[1] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Handling Procedures
A systematic approach to handling chemicals is essential to minimize risk. The following workflow outlines the key steps for safe handling.
Experimental Protocols
Detailed experimental protocols should be written and approved before any work begins. These protocols must include:
-
Chemical Identification: Full name, CAS number, and any internal identifiers for all chemicals used.
-
Hazard Assessment: A summary of the known hazards associated with each chemical.
-
Step-by-Step Procedure: A clear and concise description of each step of the experiment.
-
Engineering Controls: Specification of when and how to use engineering controls like fume hoods or glove boxes.
-
Emergency Procedures: Detailed instructions for responding to spills, exposures, or other emergencies.
Disposal Plan
Proper disposal of chemical waste is critical to protect human health and the environment.
-
Waste Segregation: All chemical waste must be segregated into compatible waste streams (e.g., halogenated solvents, non-halogenated solvents, solid waste).
-
Labeling: All waste containers must be clearly labeled with the full chemical names of the contents and the appropriate hazard warnings.
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a designated secondary containment area.
-
Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[1] Contaminated work clothing should not be allowed out of the workplace and may need to be disposed of as hazardous waste.[2]
In the event of a spill, immediately alert personnel in the area. For small spills, use an appropriate absorbent material and decontaminate the area.[1] For large spills, evacuate the area and contact the institutional safety office.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling it to understand its unique hazards and required safety precautions.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
